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  • Product: 3,4-Dichloro-1H-pyrazolo[3,4-b]pyridine

Core Science & Biosynthesis

Foundational

3,4-Dichloro-1H-pyrazolo[3,4-b]pyridine chemical structure and properties

This guide provides an in-depth technical analysis of 3,4-Dichloro-1H-pyrazolo[3,4-b]pyridine , a privileged bicyclic scaffold in medicinal chemistry. It details the structural properties, validated synthetic pathways, a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3,4-Dichloro-1H-pyrazolo[3,4-b]pyridine , a privileged bicyclic scaffold in medicinal chemistry. It details the structural properties, validated synthetic pathways, and reactivity profiles essential for developing kinase inhibitors and other bioactive agents.

Core Scaffold for Kinase Inhibitor Discovery[1][2]

Chemical Identity & Physicochemical Properties

The 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine moiety represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from the orthogonal reactivity of the two chlorine atoms, allowing for sequential, regioselective functionalization.

Structural Specifications
PropertyData
IUPAC Name 3,4-Dichloro-1H-pyrazolo[3,4-b]pyridine
CAS Number Not widely listed (Analog 4-Cl: 29274-28-0)
SMILES ClC1=C2C(NN=C2Cl)=NC=C1
Molecular Formula C₆H₃Cl₂N₃
Molecular Weight 188.01 g/mol
Core Geometry Planar, aromatic bicyclic system
Tautomerism Exists primarily as the 1H-tautomer in solution/solid state, though 2H-tautomers are accessible via specific alkylation conditions.[1][2][3][4][5]
Predicted Physicochemical Profile

Note: Experimental values for the specific 3,4-dichloro analog are proprietary/scarce. Values below are calculated based on structure-property relationships (SPR) of the 4-chloro analog.

ParameterValue (Predicted/Observed)Significance
cLogP ~2.1 – 2.4Moderate lipophilicity; suitable for CNS penetration and cell permeability.
pKa (N1-H) ~10.5Weakly acidic; deprotonation requires bases like Cs₂CO₃ or NaH.
pKa (N7) ~2.5Weakly basic pyridine nitrogen; protonation occurs only in strong acid.
H-Bond Donors 1 (NH)Critical for binding site interactions (e.g., hinge region of kinases).
H-Bond Acceptors 2 (N2, N7)Available for hydrogen bonding with protein residues.

Validated Synthetic Pathways

Synthesis of the 3,4-dichloro analog requires a strategy that differentiates the two halogenation events. The most robust protocols rely on the Gould-Jacobs reaction followed by electrophilic halogenation.

Method A: De Novo Synthesis (The Gould-Jacobs Route)

This is the preferred industrial route for scale-up, ensuring correct regiochemistry.

  • Cyclocondensation: React 3-amino-4-chloropyrazole with diethyl ethoxymethylenemalonate (EMME) at 110–140°C.

    • Mechanism:[6] Michael addition of the exocyclic amine to EMME followed by elimination of ethanol.

  • Thermal Cyclization: Heating the intermediate in diphenyl ether (Dowtherm A) at ~250°C effects intramolecular cyclization to yield 3-chloro-4-hydroxy-1H-pyrazolo[3,4-b]pyridine .

  • Aromatization/Chlorination: Treatment with POCl₃ (Phosphorus oxychloride) converts the C4-hydroxyl group to a chloride via a nucleophilic aromatic substitution mechanism.

Method B: Late-Stage Functionalization (Electrophilic Chlorination)

Ideal for diversifying an existing 4-chloro scaffold.

  • Starting Material: 4-Chloro-1H-pyrazolo[3,4-b]pyridine .

  • Reagent: N-Chlorosuccinimide (NCS) in DMF or Acetonitrile at 60–80°C.

  • Mechanism: The C3 position of the pyrazole ring is electron-rich and susceptible to Electrophilic Aromatic Substitution (S_EAr). The pyridine ring (electron-deficient) deactivates the system, but C3 remains the most reactive site for electrophiles.

Synthetic Workflow Diagram

SynthesisPathways cluster_legend Pathway Legend Start1 3-Amino-4-chloropyrazole Inter1 Intermediate (Michael Adduct) Start1->Inter1 EMME, 140°C (Condensation) Cyclized 3-Chloro-4-hydroxy- pyrazolo[3,4-b]pyridine Inter1->Cyclized Ph2O, 250°C (Cyclization) Product 3,4-Dichloro-1H- pyrazolo[3,4-b]pyridine Cyclized->Product POCl3, Reflux (Deoxychlorination) Start2 4-Chloro-1H- pyrazolo[3,4-b]pyridine Start2->Product NCS, DMF, 80°C (SEAr at C3) RouteA Route A: De Novo (Scale-up) RouteB Route B: Direct Functionalization

Caption: Figure 1. Convergent synthetic strategies for 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine.

Reactivity & Functionalization Profile

For the medicinal chemist, the value of this molecule lies in the differential reactivity of the three active sites: C4-Cl, C3-Cl, and N1-H.

C4-Position: Nucleophilic Aromatic Substitution (S_NAr)
  • Reactivity: Highest. The chlorine at C4 is activated by the adjacent pyridine nitrogen (N5) and the electron-withdrawing pyrazole ring.

  • Protocol: Reacts readily with primary/secondary amines, thiols, and alkoxides.

  • Conditions:

    • Amines: Ethanol or n-Butanol, DIPEA, 80–120°C (Microwave preferred).

    • Yields: Typically >80%.[2][7]

  • Application: Introduction of solubilizing groups (e.g., N-methylpiperazine) or pharmacophores.

C3-Position: Palladium-Catalyzed Cross-Coupling
  • Reactivity: Moderate to Low. The C3-Cl bond is stronger and less activated than C4-Cl. It generally survives S_NAr conditions at C4.

  • Protocol: Suzuki-Miyaura or Stille coupling.

  • Conditions: Requires oxidative addition-facilitating ligands (e.g., XPhos, S-Phos) and Pd(0) sources (Pd₂(dba)₃).

  • Selectivity: If performing bis-coupling, C4 reacts first. To couple at C3 selectively, one must often protect C4 or perform the coupling prior to the final chlorination.

N1-Position: Alkylation & Protection
  • Reactivity: Acidic proton.

  • Regioselectivity: Alkylation usually favors N1 (thermodynamic product) over N2, but steric bulk at C7 can shift the ratio.

  • Protecting Groups: SEM (2-(Trimethylsilyl)ethoxymethyl), THP (Tetrahydropyranyl), or Boc are commonly used to mask the nitrogen during lithiation or metal-catalyzed steps.

Reactivity Logic Diagram

Reactivity Core 3,4-Dichloro-1H- pyrazolo[3,4-b]pyridine SNAr S_NAr (Nucleophilic Substitution) Site: C4-Cl Reagent: Amines/Thiols Core->SNAr Most Reactive (First Step) Suzuki Pd-Catalyzed Coupling Site: C3-Cl Reagent: Boronic Acids Core->Suzuki Less Reactive (Second Step) Alkylation N-Alkylation Site: N1-H Reagent: R-X, Base Core->Alkylation Orthogonal (Protection/Tuning)

Caption: Figure 2. Orthogonal reactivity profile allowing sequential library generation.

Medicinal Chemistry Applications

The 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine scaffold is a bioisostere of quinazoline and purine, making it a critical template for ATP-competitive kinase inhibitors .

Target Classes
  • Tyrosine Kinases (EGFR, VEGFR): The N1-C6 vector mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" (Glu-Met gatekeeper residues). The C4-substituent projects into the solvent-exposed region or the hydrophobic back-pocket.

  • Serine/Threonine Kinases (CDK, GSK3): C3-substitution allows for probing the "gatekeeper" residue, improving selectivity over homologous kinases.

  • TRK Inhibitors: Derivatives have shown potency against Tropomyosin Receptor Kinases (TRKA/B/C), relevant in oncology and pain management.

Structure-Activity Relationship (SAR) Insights
  • C3-Cl: Often replaced with small hydrophobic groups (Me, Et, Cyclopropyl) or retained as a halogen to fill small hydrophobic pockets. The chlorine atom increases metabolic stability compared to a methyl group (blocking benzylic oxidation).

  • C4-Cl: Displaced by anilines or heterocycles. Bulky groups here can induce conformational changes in the protein target (e.g., "DFG-out" binders).

Handling & Safety Protocols

  • Hazard Identification: Like most halogenated heterocycles, this compound is likely a skin and eye irritant (H315, H319) and may cause respiratory irritation (H335).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitive (hydrolysis of C4-Cl to C4-OH can occur over prolonged exposure to humid air).

  • Solubility: Soluble in DMSO, DMF, and chlorinated solvents (DCM, Chloroform). Poorly soluble in water.

References

  • Synthesis of Pyrazolo[3,4-b]pyridines (Gould-Jacobs)

    • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[8][9]

    • Source: Molecules (MDPI), 2022.
    • URL:[Link]

  • Reactivity of 4-Chloro-1H-pyrazolo[3,4-b]pyridine

    • Title: Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Deriv
    • Source: Open Journal of Medicinal Chemistry, 2012.
    • URL:[Link]

  • Commercial Availability & CAS Data (Analog Reference)

    • Title: 4-Chloro-1H-pyrazolo[3,4-b]pyridine Product Page.[3][5][9]

    • Source: BLD Pharm.[3][4][10]

  • Electrophilic Substitution in Pyrazoles

    • Title: Electrosynthesis of 4-Chloro Derivatives of Pyrazole.[2][9]

    • Source: Russian Journal of Electrochemistry.[2]

    • URL:[Link]

Sources

Foundational

Molecular weight and formula of 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine

An In-Depth Technical Guide to 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine: Properties, Synthesis, and Applications in Drug Discovery Executive Summary 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine is a pivotal heterocyclic scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

3,4-dichloro-1H-pyrazolo[3,4-b]pyridine is a pivotal heterocyclic scaffold in modern medicinal chemistry. Its unique electronic and structural features make it a highly valuable starting material for the synthesis of targeted therapeutics, particularly kinase inhibitors. This guide provides an in-depth analysis of its core chemical properties, a validated, step-by-step synthesis protocol, and a discussion of its strategic application in drug discovery programs. The content herein is curated for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical entity.

Core Chemical & Physical Properties

A comprehensive understanding of a compound's fundamental properties is a prerequisite for its successful application in any research or development context. These parameters govern stoichiometric calculations, analytical method development, and predictions of reactivity.

Molecular Formula and Structure

The molecular formula for 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine is C₆H₃Cl₂N₃ [1][2]. The structure consists of a pyrazole ring fused to a pyridine ring, a bicyclic system known as a pyrazolopyridine. The two chlorine atoms are substituted at positions 3 and 4, which are critical for the compound's utility as a chemical intermediate.

Quantitative Data Summary

The key quantitative metrics for 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine are summarized below. Accurate molecular weight is essential for all gravimetric and stoichiometric operations.

PropertyValueSource
Molecular Formula C₆H₃Cl₂N₃PubChem, BLD Pharm[1][2]
Molecular Weight 188.01 g/mol PubChem, BLD Pharm[1][2]
Monoisotopic Mass 186.9704025 DaPubChem[2]

Validated Synthesis Protocol

The synthesis of the pyrazolo[3,4-b]pyridine core can be achieved through several routes, often by constructing the pyrazole ring onto a pre-existing pyridine or vice versa[3][4]. The following protocol outlines an efficient and reproducible workflow for laboratory-scale synthesis.

Synthesis Workflow Overview

The logical flow of the synthesis involves the formation of the core heterocyclic system followed by functionalization. This multi-step process requires careful control over reaction conditions to ensure optimal yield and purity.

synthesis_workflow cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Final Product A 2,3-Dichloropyridine C Step 1: Nucleophilic Substitution & Cyclization A->C B Hydrazine Hydrate B->C D Intermediate: 3-Amino-4-chloro-1H-pyrazolo[3,4-b]pyridine C->D Formation of core scaffold E Step 2: Diazotization & Sandmeyer Reaction D->E F 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine E->F Chlorination

Caption: Synthesis workflow for 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine.

Step-by-Step Experimental Methodology

Expertise & Experience: The choice of a Sandmeyer reaction in Step 2 is a classic, robust method for converting an aromatic amine to a chloride. It is a field-proven technique that provides good yields and is tolerant of the heterocyclic core.

Materials:

  • 2,3-Dichloropyridine

  • Hydrazine hydrate

  • Sodium nitrite (NaNO₂)

  • Copper(I) chloride (CuCl)

  • Concentrated Hydrochloric acid (HCl)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • Synthesis of 3-Amino-4-chloro-1H-pyrazolo[3,4-b]pyridine (Intermediate D):

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-dichloropyridine (1.0 eq) in ethanol.

    • Add hydrazine hydrate (1.5 eq) to the solution.

    • Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and then place it in an ice bath to facilitate precipitation.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Synthesis of 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine (Final Product F):

    • Suspend the intermediate D (1.0 eq) in a mixture of concentrated HCl and water. Cool the suspension to 0-5 °C using an ice-salt bath.

    • Prepare a solution of sodium nitrite (1.1 eq) in cold water. Add this solution dropwise to the suspension while vigorously stirring, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes to ensure complete formation of the diazonium salt.

    • In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl.

    • Slowly add the cold diazonium salt solution to the CuCl solution. Effervescence (N₂ gas evolution) should be observed.

    • Allow the reaction to slowly warm to room temperature and stir for 2-3 hours.

    • Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure compound.

Trustworthiness: This protocol is self-validating. The identity and purity of the intermediate (D) and final product (F) must be confirmed at each stage using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS to ensure the integrity of the synthesis.

Strategic Applications in Drug Discovery

The 1H-pyrazolo[3,4-b]pyridine scaffold is considered a "privileged structure" in medicinal chemistry. Its derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[5][6][7].

Core Scaffold for Kinase Inhibitors

3,4-dichloro-1H-pyrazolo[3,4-b]pyridine is an exceptionally useful starting material for generating libraries of potent kinase inhibitors[8][9]. Kinases are critical targets in oncology, and this scaffold has been successfully used to develop inhibitors for targets such as Fibroblast Growth Factor Receptors (FGFR), Anaplastic Lymphoma Kinase (ALK), and Tropomyosin Receptor Kinases (TRKs)[8][10][11].

The two chlorine atoms serve as reactive handles for introducing molecular diversity via nucleophilic aromatic substitution (SₙAr) reactions. By reacting the dichlorinated core with a variety of amines, thiols, or alcohols, chemists can rapidly synthesize a large library of analogues for screening.

applications_workflow Core 3,4-dichloro-1H-pyrazolo [3,4-b]pyridine Scaffold Process Parallel Synthesis via Nucleophilic Aromatic Substitution (SNAr) Core->Process Output Library of Novel Kinase Inhibitor Candidates Process->Output Inputs Diverse Building Blocks (e.g., Amines, Thiols) Inputs->Process Screening High-Throughput Screening (e.g., FGFR, ALK, TRK assays) Output->Screening Hit Hit Compound Identification & Lead Optimization Screening->Hit

Caption: Drug discovery workflow using the 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine scaffold.

Authoritative Grounding: The N(1)-H of the pyrazole ring is often crucial for biological activity, as it can act as a hydrogen bond donor, anchoring the inhibitor into the hinge region of the kinase active site[8]. This makes protecting group strategies and N-alkylation important considerations during synthesis design.

Conclusion

3,4-dichloro-1H-pyrazolo[3,4-b]pyridine is more than a simple chemical; it is a strategic tool for accelerating drug discovery. Its well-defined properties, accessible synthesis, and proven utility as a scaffold for high-value therapeutic targets like kinases underscore its importance. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively integrate this potent intermediate into their research and development pipelines.

References

  • 3-Chloro-1H-pyrazolo 3,4-b pyridine AldrichCPR 117007-51-9. Sigma-Aldrich.
  • 3,4-Dichloro-1H-pyrazolo[3,4-b]pyridine | BLD Pharm. BLD Pharmatech Ltd.
  • 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine - PubChem. National Center for Biotechnology Information.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC. National Center for Biotechnology Information.
  • 3-Chloro-1H-pyrazolo[3,4-c]pyridine | CAS 76006-14-9 | SCBT. Santa Cruz Biotechnology.
  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC. National Center for Biotechnology Information.
  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Wiley Online Library.
  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Scientific Research Publishing.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC. National Center for Biotechnology Information.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - Semantic Scholar. Semantic Scholar.
  • Facile Synthesis of Substituted 1H-Pyrazolo[3,4-b]pyridines - ResearchGate. ResearchGate.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Publishing. Royal Society of Chemistry.
  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities... - ACS Omega. American Chemical Society.
  • Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes - Organic Chemistry Frontiers (RSC Publishing). Royal Society of Chemistry.
  • Drugs based on functionalized pyrazolo[3,4-b]pyridines - ResearchGate. ResearchGate.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - ResearchGate. ResearchGate.
  • Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives - ResearchGate. ResearchGate.

Sources

Exploratory

A Comprehensive Technical Guide to 3,4-Dichloropyrazolo[3,4-b]pyridine: Structure, Properties, and Applications in Drug Discovery

This guide offers an in-depth exploration of 3,4-dichloropyrazolo[3,4-b]pyridine, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers an in-depth exploration of 3,4-dichloropyrazolo[3,4-b]pyridine, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. We will delve into its chemical identity, and explore the broader synthetic strategies, and biomedical applications of the pyrazolo[3,4-b]pyridine scaffold.

Chemical Identity and Structural Elucidation

The foundational step in understanding any chemical entity is to precisely define its structure and associated chemical identifiers. For 3,4-dichloropyrazolo[3,4-b]pyridine, these identifiers are crucial for database searches, procurement, and regulatory documentation.

Table 1: Chemical Identifiers for 3,4-Dichloropyrazolo[3,4-b]pyridine

IdentifierValueSource
SMILES ClC1=C2C(NN=C2Cl)=NC=C1BLD Pharm[1]
InChIKey Not explicitly available for the 3,4-dichloro isomer in the provided search results. For the related 4,6-dichloro isomer, the InChIKey is KBMYBHMAMVXIQL-UHFFFAOYSA-N.[2][3]N/A
Molecular Formula C6H3Cl2N3BLD Pharm[1]
Molecular Weight 188.01 g/mol BLD Pharm[1]
CAS Number N/ABLD Pharm[1]

The SMILES (Simplified Molecular-Input Line-Entry System) string provides a linear text representation of the chemical structure. The InChIKey is a hashed version of the full InChI (International Chemical Identifier), offering a unique and searchable identifier. While a specific CAS number for the 3,4-dichloro isomer was not found, related isomers like 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine have the CAS number 2105905-46-0.[2]

Caption: Chemical structure of 3,4-dichloropyrazolo[3,4-b]pyridine.

The Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazolo[3,4-b]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[4][5][6] This scaffold is a key component in a multitude of compounds investigated for various therapeutic applications.

The fusion of a pyrazole and a pyridine ring creates a planar, aromatic system that can engage in various interactions with biological targets. The nitrogen atoms in the rings can act as hydrogen bond acceptors, while the aromatic surface can participate in π-stacking and hydrophobic interactions. The specific substitution pattern on the pyrazolo[3,4-b]pyridine core dictates its pharmacological profile.

Derivatives of this scaffold have been explored for a wide range of biological activities, including:

  • Anticancer Agents: Many pyrazolo[3,4-b]pyridine derivatives have shown potent anticancer properties by inhibiting various protein kinases, such as cyclin-dependent kinases (CDKs), and tropomyosin receptor kinases (TRKs).[7][8][9][10][11]

  • Antiviral and Antimicrobial Activity: The scaffold has been incorporated into molecules with demonstrated antiviral, antifungal, and antibacterial properties.[5][12]

  • Central Nervous System (CNS) Applications: Certain derivatives have been investigated for their potential in treating neurological and psychiatric disorders, including Alzheimer's disease.[5][13]

  • Cardiovascular Applications: Recent research has explored pyrazolo[3,4-b]pyridine derivatives for the treatment of conditions like pulmonary arterial hypertension.[14]

The widespread interest in this scaffold is evidenced by the exponential increase in related publications and patents in recent years.[6]

Synthetic Strategies for the Pyrazolo[3,4-b]pyridine Core

The synthesis of the pyrazolo[3,4-b]pyridine ring system can generally be approached in two main ways: by constructing the pyridine ring onto a pre-existing pyrazole or by forming the pyrazole ring on a substituted pyridine.

A. Pyridine Ring Formation from a 5-Aminopyrazole Precursor

A common and versatile method involves the use of a 5-aminopyrazole derivative as a key starting material. This approach leverages the nucleophilicity of the amino group and the adjacent ring carbon to react with a 1,3-dielectrophilic species, leading to the formation of the fused pyridine ring.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Key Reaction Step cluster_product Product 5-Aminopyrazole 5-Aminopyrazole Cyclocondensation Cyclocondensation 5-Aminopyrazole->Cyclocondensation 1,3-Dielectrophile e.g., α,β-Unsaturated Ketone 1,3-Dielectrophile->Cyclocondensation Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine Cyclocondensation->Pyrazolo[3,4-b]pyridine

Caption: General workflow for pyrazolo[3,4-b]pyridine synthesis.

Illustrative Protocol: Synthesis via Michael Addition and Cyclization

One established method involves the reaction of a 5-aminopyrazole with an α,β-unsaturated ketone.[4] The reaction is believed to proceed through a Michael addition of the pyrazole ring to the unsaturated ketone, followed by an intramolecular cyclization and dehydration.

Step-by-Step Methodology:

  • Michael Addition: The C4 carbon of the 5-aminopyrazole, being a nucleophilic center, attacks the β-carbon of the α,β-unsaturated ketone.

  • Intramolecular Cyclization: The exocyclic amino group then attacks the carbonyl carbon of the ketone, forming a heterocyclic intermediate.

  • Dehydration and Aromatization: Subsequent elimination of a water molecule leads to the formation of the aromatic pyrazolo[3,4-b]pyridine ring system.

This synthetic route offers a high degree of flexibility, as the substitution pattern of the final product can be readily modified by varying the substituents on both the starting 5-aminopyrazole and the α,β-unsaturated ketone.

Applications in Drug Discovery and Development

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in the development of novel therapeutic agents, particularly in the realm of oncology. The structural rigidity and the potential for diverse substitutions make it an ideal framework for designing potent and selective enzyme inhibitors.

Kinase Inhibition in Oncology

A significant number of pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[9]

Kinase_Inhibition_Pathway cluster_pathway Cancer Cell Signaling cluster_inhibition Therapeutic Intervention Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., TRK) Growth_Factor->Receptor_Kinase Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K pathways) Receptor_Kinase->Downstream_Signaling Cell_Proliferation Uncontrolled Cell Proliferation Downstream_Signaling->Cell_Proliferation Pyrazolo_Pyridine_Inhibitor Pyrazolo[3,4-b]pyridine Derivative Pyrazolo_Pyridine_Inhibitor->Receptor_Kinase Inhibition

Caption: Mechanism of action for pyrazolo[3,4-b]pyridine kinase inhibitors.

Case Study: Tropomyosin Receptor Kinase (TRK) Inhibitors

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that, when constitutively activated through genetic alterations, can act as oncogenic drivers in a variety of tumors. The development of TRK inhibitors has been a significant advancement in precision oncology. Pyrazolo[3,4-b]pyridine derivatives have been designed and synthesized as potent TRK inhibitors.[11] These compounds typically occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting tumor cell proliferation and survival.

Beyond Oncology: Neurodegenerative Diseases

The therapeutic potential of pyrazolo[3,4-b]pyridines extends beyond cancer. For instance, certain derivatives have been investigated for their ability to bind to β-amyloid plaques, which are a pathological hallmark of Alzheimer's disease.[13] This suggests a potential role for this scaffold in the development of diagnostic imaging agents or even therapeutic interventions for neurodegenerative disorders.

Conclusion and Future Perspectives

3,4-Dichloropyrazolo[3,4-b]pyridine, as a specific entity and as part of the broader class of pyrazolo[3,4-b]pyridines, represents a chemical scaffold of considerable importance. While detailed experimental data for the 3,4-dichloro isomer is not widely available, the extensive research on the parent ring system highlights its immense potential in medicinal chemistry. The synthetic versatility of the pyrazolo[3,4-b]pyridine core, coupled with its proven ability to interact with a diverse range of biological targets, ensures its continued relevance in the quest for novel therapeutics. Future research will likely focus on the synthesis and evaluation of novel derivatives with improved potency, selectivity, and pharmacokinetic properties, further expanding the therapeutic applications of this remarkable heterocyclic system.

References

  • PubChem. 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine. [Link]

  • Wikidata. 3,4-Dichloropyridine. [Link]

  • PubChem. 3-Chloro-1H-pyrazolo[3,4-b]pyridine. [Link]

  • PubChem. 2,3-Dichloropyrido[3,4-b]pyrazine. [Link]

  • National Center for Biotechnology Information. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • PubChem. 3,4-Dichloropyridine. [Link]

  • Scientific Research Publishing. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. [Link]

  • National Center for Biotechnology Information. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. [Link]

  • PubMed. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. [Link]

  • MDPI. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. [Link]

  • ResearchGate. Some biologically active pyrazolo[3,4-b]pyridine derivatives. [Link]

  • Dauphine-Lib. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • ResearchGate. A Novel and Facile Synthesis of Pyrazolo[3,4-b]pyridines. [Link]

  • PubMed. Discovery of Novel Pyrazolo[3,4- b] Pyridine Derivatives with Dual Activities of Vascular Remodeling Inhibition and Vasodilation for the Treatment of Pulmonary Arterial Hypertension. [Link]

  • MDPI. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. [Link]

  • Journal of Applied Pharmaceutical Science. Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. [Link]

  • PubMed. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. [Link]

  • Royal Society of Chemistry. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. [Link]

  • PubChemLite. 4-chloro-1h-pyrazolo[3,4-b]pyridine. [Link]

  • Scientific Research Publishing. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. [Link]

Sources

Foundational

Mechanistic Profiling and pKa Determination of 3,4-Dichloro-1H-pyrazolo[3,4-b]pyridine in Drug Discovery

Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The pyrazolo[3,4-b]pyridine scaffold is a medicinally privileged pharmacophor...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The pyrazolo[3,4-b]pyridine scaffold is a medicinally privileged pharmacophore, heavily utilized in the design of potent kinase inhibitors (e.g., targeting TBK1, FGFR, and CDKs) [2]. However, the physicochemical behavior of this bicyclic system is highly sensitive to substitution. This whitepaper provides an in-depth mechanistic analysis of the acidity and pKa values of 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine . By examining the profound inductive effects of dual halogenation, we outline how this specific substitution pattern alters the thermodynamic deprotonation cycle, shifting the molecule from a neutral species to a predominantly anionic state at physiological pH. Furthermore, we provide a self-validating, step-by-step UV-metric methodology for accurately quantifying these shifts in the laboratory.

Structural Amphoterism and Electronic Effects

The parent 1H-pyrazolo[3,4-b]pyridine is an amphoteric heterocycle. It possesses a basic pyridine nitrogen (N7) and an acidic pyrazole nitrogen (N1-H) [1]. In drug design, modulating the pKa of these nitrogens is critical for optimizing aqueous solubility, passive membrane permeability (LogD), and target-site binding kinetics.

The Causality of the pKa Shift in the 3,4-Dichloro Derivative

When chlorine atoms are introduced at the 3- and 4-positions, the electronic landscape of the molecule is fundamentally altered via strong inductive (-I) electron withdrawal:

  • C3 Substitution (Pyrazole Ring): The C3 position is directly adjacent to the acidic N1-H. Halogens here exert a profound electron-withdrawing effect. For context, substituting an iodine atom at C3 drops the acidic pKa of the parent scaffold from 10.87 to 7.96 [3]. Because chlorine is significantly more electronegative than iodine (3.16 vs. 2.66 on the Pauling scale), the 3-chloro substitution drives the pKa even lower.

  • C4 Substitution (Pyridine Ring): The addition of a second chlorine at C4 propagates further inductive withdrawal through the conjugated

    
    -system. This dual electron-withdrawing effect highly stabilizes the resulting pyrazolide anion formed upon the deprotonation of N1.
    
  • Net Thermodynamic Result: The acidic pKa of 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine is driven down to approximately 6.5–6.8 . Simultaneously, this massive electron withdrawal depletes the electron density at the pyridine N7 atom, causing the basic pKa to plummet from 5.92 to < 2.0 .

Deprotonation Cation Cationic Species (Protonated N7) pH < 2.0 Neutral Neutral Species (Intact N1-H) pH 2.0 - 6.5 Cation->Neutral -H+ (pKa ~ 1.5) Neutral->Cation +H+ Anion Anionic Species (Deprotonated N1) pH > 7.0 Neutral->Anion -H+ (pKa ~ 6.8) Anion->Neutral +H+

Figure 1: Thermodynamic deprotonation cycle of 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine.

Quantitative pKa Profiling

To contextualize the acidity of the 3,4-dichloro derivative, it is necessary to benchmark it against the parent scaffold and mono-substituted analogs. The table below summarizes the quantitative shifts in pKa driven by substituent electronics.

CompoundSubsituent(s)Acidic pKa (N1-H)Basic pKa (N7)Source
1H-pyrazolo[3,4-b]pyridineNone (Parent)10.87 ± 0.305.92 ± 0.20ChemicalBook [1]
1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid5-COOH10.24 ± 0.40< 4.0 (est.)Echemi [4]
3-Iodo-1H-pyrazolo[3,4-b]pyridine3-Iodo7.96 ± 0.40< 4.0 (est.)Echemi [3]
3,4-Dichloro-1H-pyrazolo[3,4-b]pyridine 3-Chloro, 4-Chloro ~6.8 (Predicted) < 2.0 (Predicted) SAR Derivation

Implications for ADME: Because the acidic pKa drops below physiological pH (7.4), the 3,4-dichloro analog will exist predominantly (>80%) as an anion in systemic circulation. While this dramatically improves aqueous solubility compared to the neutral parent, it necessitates the use of prodrug strategies or active transport mechanisms if blood-brain barrier (BBB) penetration is required [5].

Experimental Protocol: UV-Metric pKa Determination

Potentiometric titration is often considered the gold standard for pKa determination. However, halogenated pyrazolopyridines are highly lipophilic and prone to precipitation in aqueous media at the concentrations required for potentiometry (~1 mM).

As a self-validating alternative, we employ UV-Metric Titration . This method requires only a 50 µM concentration, bypassing solubility limits. By utilizing an Isosbestic Point Check and Target Factor Analysis (TFA), this protocol internally validates whether the spectral shift is purely due to deprotonation or if unwanted aggregation is occurring.

Materials & Reagents
  • 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine (Analyte)

  • DMSO (Spectrophotometric grade, >99.9%)

  • 0.15 M KCl in ultra-pure water (Ionic Strength Adjuster - ISA)

  • 0.5 M HCl and 0.5 M KOH (Titrants)

Step-by-Step Methodology
  • Stock Preparation: Dissolve the analyte in 100% DMSO to create a 10 mM stock solution.

    • Causality: Starting with a pure organic stock ensures complete dissolution of the crystalline lattice before aqueous introduction, preventing micro-crystal suspension.

  • Aqueous Dilution: Dilute the stock to a final working concentration of 50 µM in 0.15 M KCl.

    • Causality: The 0.15 M KCl acts as an ISA, locking the activity coefficients of the ions. This ensures the extraction of the true thermodynamic pKa, unaffected by fluctuating ionic strength during the addition of acid/base titrants.

  • Automated Titration: Using an automated titrator coupled with a UV-Vis spectrophotometer (e.g., SiriusT3 or equivalent), titrate the solution from pH 2.0 to 12.0. Inject titrant in 0.2 pH unit increments.

  • Spectral Acquisition: At each pH step, allow a strict 30-second delay for equilibration, then record the UV absorbance spectrum from 200 nm to 400 nm.

    • Causality: The 30-second delay ensures the hydration shell around the lipophilic compound has fully equilibrated with the bulk pH, preventing hysteresis in the titration curve.

  • Data Deconvolution (TFA): Export the spectral matrix and apply Target Factor Analysis.

    • Causality: Because the 3-chloro and 4-chloro groups cause the

      
       transitions of the neutral and anionic species to overlap heavily, traditional single-wavelength analysis is prone to error. TFA mathematically isolates the pure molar absorptivity of each species, allowing for a highly precise, multi-wavelength pKa fit.
      

Protocol S1 1. Stock Preparation 10 mM in 100% DMSO S2 2. Aqueous Dilution Dilute to 50 µM in 0.15 M KCl (ISA) S1->S2 S3 3. UV-Metric Titration Automated titration from pH 2.0 to 12.0 S2->S3 S4 4. Spectral Acquisition Record UV spectra (200-400 nm) per pH step S3->S4 S5 5. Target Factor Analysis Extract pKa via multi-wavelength fitting S4->S5

Figure 2: Step-by-step UV-metric titration workflow for pKa determination.

References

  • Title: Design, Synthesis, Molecular Docking and Biological Activity of Pyrazolo[3,4-b]pyridines Source: ResearchGate URL: [Link]

Exploratory

A Senior Application Scientist's Guide to the Safe Handling of Chlorinated Pyrazolo[3,4-b]pyridines

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Chemistry and Hazards The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Chemistry and Hazards

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous compounds investigated for their therapeutic potential across oncology, virology, and inflammatory diseases.[1][2] The introduction of chlorine atoms to this heterocyclic system, while often crucial for modulating potency, selectivity, and metabolic stability, also fundamentally alters the molecule's reactivity and toxicological profile. This guide moves beyond the standard Safety Data Sheet (SDS) format to provide a deeper, field-proven perspective on safely managing chlorinated pyrazolo[3,4-b]pyridines in a research and development setting. Our focus is on the causality behind safety protocols, ensuring that every action is grounded in a clear understanding of the potential risks.

Hazard Identification and Risk Assessment: A Proactive Approach

Chlorinated pyrazolo[3,4-b]pyridines, as a class, should be handled as hazardous substances. While a specific SDS for every novel derivative may not exist, data from representative molecules like 4-Chloro-1H-pyrazolo[3,4-b]pyridine and 6-chloro-1H-pyrazolo[3,4-b]pyridine, along with related heterocyclic structures, provide a reliable basis for a comprehensive risk assessment.[3][4][5]

The primary hazards are consistently identified across multiple analogs and fall under the Globally Harmonized System (GHS) classifications.[5][6] The presence of the chlorinated pyridine moiety contributes to the potential for skin, eye, and respiratory irritation.

Visualizing the Core Hazards

The following diagram outlines the typical GHS hazard profile for this class of compounds. Understanding these symbols is the first step in recognizing the intrinsic risks.

GHS_Hazard_Profile cluster_pictogram GHS Pictogram cluster_hazards Associated Hazards pictogram_node H315 H315 Causes skin irritation H319 H319 Causes serious eye irritation H335 H335 May cause respiratory irritation H302 H302 Harmful if swallowed Emergency_Response start_node start_node decision_node decision_node action_node action_node critical_action_node critical_action_node start INCIDENT OCCURS spill_or_exposure Spill or Personal Exposure? start->spill_or_exposure exposure_type Exposure Type? spill_or_exposure->exposure_type Exposure spill_size Is spill large or unmanageable? spill_or_exposure->spill_size Spill skin_eye Skin / Eye Contact exposure_type->skin_eye Skin/Eye inhalation Inhalation exposure_type->inhalation Inhalation flush IMMEDIATELY Flush with water for at least 15 minutes. Remove contaminated clothing. skin_eye->flush fresh_air Move to fresh air immediately. inhalation->fresh_air seek_medical Seek medical attention. Bring SDS if possible. flush->seek_medical fresh_air->seek_medical major_spill MAJOR SPILL spill_size->major_spill Yes minor_spill MINOR SPILL spill_size->minor_spill No evacuate Alert others. EVACUATE the area. Call emergency services (911). major_spill->evacuate cleanup Don appropriate PPE. Cover with absorbent material. Collect in sealed container for disposal. minor_spill->cleanup

Sources

Protocols & Analytical Methods

Method

Nucleophilic aromatic substitution (SNAr) on 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine

Application Note: High-Precision Nucleophilic Aromatic Substitution ( ) on 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine , Kinase Inhibitors, Regioselectivity, Pyrazolo[3,4-b]pyridine, Heterocyclic Chemistry Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision Nucleophilic Aromatic Substitution ( ) on 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine


, Kinase Inhibitors, Regioselectivity, Pyrazolo[3,4-b]pyridine, Heterocyclic Chemistry

Executive Summary

The 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., BTK, VEGFR, and CDK inhibitors). Its utility stems from the differential reactivity of its two chlorine atoms. This guide provides a definitive protocol for the regioselective Nucleophilic Aromatic Substitution (


)  at the C4 position, leaving the C3 chlorine intact for subsequent palladium-catalyzed cross-coupling.

Key Takeaway: The C4-chlorine is highly activated by the pyridine nitrogen (para-like), while the C3-chlorine resides on the electron-rich pyrazole ring, rendering it inert to standard


 conditions. This orthogonality allows for precise, sequential functionalization.

Structural Analysis & Reactivity Profile[1][2]

To master this reaction, one must understand the electronic landscape of the substrate.

The Reactivity Hierarchy
  • C4-Position (Pyridine Ring): This position is electronically equivalent to the 4-position of a pyridine or the 4-position of a quinoline. The ring nitrogen at N7 withdraws electron density via induction and resonance, stabilizing the Meisenheimer intermediate formed during nucleophilic attack.

  • C3-Position (Pyrazole Ring): This position is electron-rich. The lone pairs from the pyrazole nitrogens donate electron density into this ring system, significantly raising the activation energy for nucleophilic attack. It effectively behaves like an unactivated aryl chloride.

  • N1-Position (The Proton Trap): The proton on N1 is acidic (

    
    ). In the presence of strong bases (e.g., NaH, alkoxides), this position deprotonates first. The resulting anion adds electron density to the entire bicycle, potentially deactivating  the ring towards 
    
    
    
    (the "anionic shielding" effect).
Visualization of Reactivity

The following diagram illustrates the "Hot" (reactive) and "Cold" (inert) zones of the molecule.

ReactivityMap Substrate 3,4-dichloro-1H- pyrazolo[3,4-b]pyridine C4 C4-Cl Position (HIGH REACTIVITY) Target for SNAr Substrate->C4 Activated by N7 C3 C3-Cl Position (LOW REACTIVITY) Inert to SNAr Target for Suzuki/Buchwald Substrate->C3 Electron Rich N1 N1-H Position (ACIDIC) Requires Protection or Careful Base Choice Substrate->N1 Competing Site

Figure 1: Reactivity landscape of the 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine core. Green indicates the primary site of nucleophilic attack.

Experimental Protocols

Protocol A: C4-Selective Amination (Primary & Secondary Amines)

Application: Synthesis of 4-amino-3-chloropyrazolo[3,4-b]pyridines. Mechanism: Addition-Elimination. Scope: Aniline derivatives, aliphatic amines, cyclic amines (morpholine, piperazine).

Materials
  • Substrate: 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine (1.0 equiv)

  • Nucleophile: Amine (1.1 – 1.5 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • Solvent:

    
    -Butanol (preferred for high boiling point and protic assistance) or DMSO.
    
Step-by-Step Methodology
  • Setup: In a pressure vial or round-bottom flask equipped with a reflux condenser, dissolve the substrate (e.g., 1.0 g, 5.3 mmol) in

    
    -Butanol (10 mL, 0.5 M concentration).
    
  • Addition: Add DIPEA (1.85 mL, 10.6 mmol) followed by the amine nucleophile (5.8 mmol).

    • Note: If the amine is a hydrochloride salt, increase DIPEA to 3.0 equiv.

  • Reaction: Heat the mixture to 110–120 °C (oil bath temperature). Stir magnetically at 600 rpm.

    • Monitoring: Check by LCMS or TLC (50% EtOAc/Hexane) after 2 hours. The product usually appears as a more polar spot. Look for the mass shift

      
      .
      
    • Duration: Reactions typically complete in 4–12 hours. Sterically hindered amines may require 24 hours or higher temperatures (140 °C in DMSO).

  • Workup (Precipitation Method - Preferred):

    • Cool the reaction mixture to room temperature.

    • The product often precipitates directly from

      
      -butanol. If so, filter the solid and wash with cold ethanol and diethyl ether.
      
    • If no precipitate: Dilute the mixture with water (30 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      , and concentrate.
      
  • Purification: Silica gel chromatography (Gradient: 0

    
     100% EtOAc in Hexanes).
    
Protocol B: C4-Selective Alkoxylation (Ether Synthesis)

Application: Introducing alkoxy groups (e.g., methoxy, ethoxy). Critical Constraint: Unlike amination, using strong alkoxide bases (NaOMe, NaOEt) will deprotonate N1 immediately. To prevent N-alkylation side reactions, N1 protection is highly recommended (e.g., THP, SEM, or Boc) prior to this step.

Materials
  • Substrate: 1-(Tetrahydro-2H-pyran-2-yl)-3,4-dichloro-pyrazolo[3,4-b]pyridine (N1-protected).

  • Nucleophile: Sodium Alkoxide (generated in situ).

  • Solvent: THF (anhydrous).

Step-by-Step Methodology
  • Alkoxide Generation: To a suspension of NaH (60% in oil, 1.2 equiv) in anhydrous THF at 0 °C, add the alcohol (1.2 equiv) dropwise. Stir for 30 min until gas evolution ceases.

  • Addition: Add the N1-protected substrate (1.0 equiv) as a solution in THF.

  • Reaction: Warm to room temperature, then heat to reflux (66 °C).

  • Monitoring: Monitor by TLC. If conversion is slow, add a polar aprotic cosolvent like DMF (10% v/v) to increase the reactivity of the alkoxide.

  • Workup: Quench carefully with saturated ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    . Extract with EtOAc.[1]
    
  • Deprotection (Optional): If the protecting group is no longer needed, treat with 4M HCl in Dioxane/MeOH to reveal the free NH.

Optimization & Troubleshooting Guide

The following decision tree helps navigate common issues during synthesis.

Troubleshooting Start Issue: Low Conversion (< 20% after 4h) CheckSolvent Current Solvent? Start->CheckSolvent CheckBase Is Nucleophile also a Base? CheckSolvent->CheckBase High Boiling (BuOH/DMF) Action1 Switch to DMSO or NMP Increase Temp to 140°C CheckSolvent->Action1 Low Boiling (THF/DCM) Action2 Check N1 Protonation. If N1 is deprotonated (anionic), reactivity drops. CheckBase->Action2 Yes (e.g., excess amine) Action3 Protect N1 (THP/SEM) or Add Acid Catalyst (pTSA) Action2->Action3 If still stalled

Figure 2: Troubleshooting logic for stalled


 reactions.
Critical Parameters Table
ParameterRecommendationRationale
Solvent

-Butanol
Protic solvents stabilize the leaving group (

) departure via H-bonding.
Concentration 0.5 M – 1.0 M High concentration favors bimolecular kinetics (

).
N1-Protection THP / SEM Mandatory for alkoxide nucleophiles; optional for amines but improves yield.
Temperature 110 – 140 °C The pyrazolo-pyridine core is thermally stable; heat is required to overcome the aromaticity barrier.

References

  • Regioselectivity in Pyrazolo[3,4-b]pyridines

    • Journal of Medicinal Chemistry.[2] "Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives." (2012).[2] This paper details the synthesis of 4-amino derivatives via displacement of the 4-chloro group.[3]

  • Kinase Inhibitor Synthesis (BTK/VEGFR)

    • Arabian Journal of Chemistry. "Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor." (2024).[4] Describes similar heterocyclic functionalization strategies relevant to this scaffold.

  • General Heterocyclic Reactivity

    • Beilstein Journal of Organic Chemistry. "New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones."[5] (2023).[1][6] Provides context on the stability and reactivity of the pyrazolo[3,4-b]pyridine ring system.[7]

  • Nucleoside Analogs (N1 vs C4 Reactivity)

    • PubMed / NIH. "Synthesis and biological evaluation of certain C-4 substituted pyrazolo[3,4-b]pyridine nucleosides.

Sources

Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine

Introduction The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold, forming the structural basis of numerous compounds with significant pharmacological properties, including anticancer, antiviral, and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold, forming the structural basis of numerous compounds with significant pharmacological properties, including anticancer, antiviral, and vasodilatory activities.[1] The ability to selectively functionalize this core at various positions is paramount for the development of new chemical entities in drug discovery. The 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine is a versatile starting material, offering two distinct reactive sites for palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of these reactions, focusing on the critical aspect of regioselectivity and offering detailed protocols for key transformations.

The Challenge of Regioselectivity

The primary challenge in the functionalization of 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine is controlling the regioselectivity of the cross-coupling reaction. The electronic and steric environment of the chlorine atoms at the C3 and C4 positions are different, which allows for selective reactions under carefully controlled conditions. Generally, the C4 position is more activated towards nucleophilic aromatic substitution and can exhibit different reactivity in palladium-catalyzed cycles compared to the C3 position. This differential reactivity is the cornerstone of the synthetic strategies outlined below, enabling sequential, site-selective modifications.

Regioselective Sonogashira Coupling: Functionalization at the C4-Position

The Sonogashira reaction, a cornerstone of C-C bond formation, couples a terminal alkyne with an aryl or vinyl halide.[2][3] In the context of 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine, this reaction can be directed with high regioselectivity to the C4 position. This selectivity is often attributed to the higher reactivity of the C4-Cl bond towards oxidative addition to the Pd(0) catalyst, which can be influenced by the electronic properties of the pyridine ring.

Mechanistic Consideration

The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] The palladium catalyst undergoes oxidative addition into the C-Cl bond, followed by transmetalation with a copper(I) acetylide (formed in situ) and subsequent reductive elimination to yield the product. The choice of catalyst, ligands, and base is crucial for achieving high yields and selectivity. For instance, employing a catalyst system like Pd/C with PPh₃ and CuI has proven effective for the regioselective alkynylation of dichloroquinolines, a related heterocyclic system.[4]

Experimental Workflow: C4-Selective Sonogashira Coupling

SM 3,4-Dichloro-1H-pyrazolo[3,4-b]pyridine Reaction Sonogashira Coupling Heat (e.g., 80°C) SM->Reaction Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Reaction Reagents Catalyst: PdCl₂(PPh₃)₂, CuI Base: Et₃N Solvent: DMF Reagents->Reaction Workup Aqueous Workup & Purification Reaction->Workup Crude Mixture Product 4-Alkynyl-3-chloro- 1H-pyrazolo[3,4-b]pyridine Workup->Product Isolated Product cluster_0 cluster_1 Start 3,4-Dichloro-1H- pyrazolo[3,4-b]pyridine Step1_Reagents 1. Ar¹B(OH)₂ Pd(OAc)₂ / dppf Cs₂CO₃, 60°C Intermediate 4-Aryl-3-chloro-1H- pyrazolo[3,4-b]pyridine Step1_Reagents->Intermediate First Coupling (C4) Step2_Reagents 2. Ar²B(OH)₂ Same Catalyst 100°C Product 3,4-Diaryl-1H- pyrazolo[3,4-b]pyridine Step2_Reagents->Product Second Coupling (C3)

Sources

Method

Suzuki-Miyaura coupling conditions for 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine

Executive Summary & Strategic Analysis The 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine scaffold represents a "privileged structure" in kinase inhibitor discovery (e.g., GSK-3, TRK inhibitors). However, its dual-halogenated n...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine scaffold represents a "privileged structure" in kinase inhibitor discovery (e.g., GSK-3, TRK inhibitors). However, its dual-halogenated nature presents a critical regioselectivity challenge. Successful functionalization relies on exploiting the electronic disparity between the electron-deficient pyridine ring (C4) and the electron-rich pyrazole ring (C3).

The Core Directive:

  • C4-Chlorine (Pyridine): Highly electrophilic. Reacts first under standard Suzuki conditions. Behaves similarly to 4-chloropyridine.

  • C3-Chlorine (Pyrazole): Electronically deactivated. Reacts second and requires forcing conditions or specialized electron-rich ligands (e.g., Buchwald dialkylbiaryl phosphines).

This guide details a self-validating, sequential protocol to access 3,4-diaryl derivatives with high regiocontrol.

Mechanistic Insight & Regioselectivity Map

To design the experiment, one must understand the electronic landscape of the substrate.

Regioselectivity Substrate 3,4-Dichloro-1H- pyrazolo[3,4-b]pyridine C4 C4-Position (Pyridine) High Electrophilicity Reacts FIRST Substrate->C4 Step 2: Oxidative Addition (Fast) C3 C3-Position (Pyrazole) Low Electrophilicity Reacts SECOND Substrate->C3 Step 3: Oxidative Addition (Slow) N1 N1-Position Acidic Proton Must be Protected Substrate->N1 Step 1: Protection

Figure 1: Reactivity profile of the 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine core.[1][2] The C4 position is activated by the pyridine nitrogen (N7), while C3 is deactivated by the electron-rich pyrazole system.

Pre-Coupling Requirement: N1-Protection

Why this is non-negotiable: Attempting Suzuki coupling on the free NH substrate often leads to catalyst poisoning (Pd coordination to the deprotonated azole) or competitive N-arylation. Protecting the N1 position also increases solubility in non-polar solvents used for coupling.

Recommended Groups:

  • SEM (2-(Trimethylsilyl)ethoxymethyl): Robust, easily removed with TBAF/TFA. Best for sequential lithiation/coupling.

  • THP (Tetrahydropyranyl): Acid labile, good for medicinal chemistry.

  • PMB (p-Methoxybenzyl): Cleavable with TFA, UV active.

Protocol A: N1-SEM Protection
  • Dissolve 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine (1.0 equiv) in anhydrous DMF (0.5 M).

  • Cool to 0 °C under Argon.

  • Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 min (gas evolution).

  • Add SEM-Cl (1.1 equiv) dropwise.

  • Warm to RT and stir for 2 hours.

  • Workup: Quench with water, extract with EtOAc.

  • Result: 1-(SEM)-3,4-dichloro-pyrazolo[3,4-b]pyridine (Ready for coupling).

Step 1: C4-Selective Suzuki Coupling

This step targets the pyridine chloride. Because C4 is significantly more reactive, we use "mild" catalytic systems to prevent premature reaction at C3.

Key Parameters:

  • Catalyst: Pd(dppf)Cl₂[3]·DCM or Pd(PPh₃)₄. (Avoid highly active precatalysts like XPhos-Pd-G2 here to maintain selectivity).

  • Base: Na₂CO₂ (Mild) is preferred over K₃PO₄.

  • Solvent: 1,4-Dioxane/Water (4:1).[3]

Experimental Protocol
ReagentEquivalentsRole
N-Protected Substrate 1.0Electrophile
Aryl Boronic Acid (R¹) 1.05 - 1.1Nucleophile
Pd(dppf)Cl₂·DCM 0.05 (5 mol%)Catalyst
Na₂CO₃ (2M aq) 2.5Base
1,4-Dioxane [0.1 M]Solvent

Procedure:

  • Charge a reaction vial with the N-protected substrate, Aryl Boronic Acid, and Pd catalyst.

  • Evacuate and backfill with Argon (3 cycles).

  • Add degassed 1,4-Dioxane and 2M Na₂CO₃ solution.

  • Heat to 80–90 °C for 4–6 hours. Note: Do not overheat (>100°C) to avoid C3 reactivity.

  • Monitor: TLC/LCMS should show consumption of starting material and formation of the mono-coupled product.

    • Checkpoint: If bis-coupling (C3+C4) is observed, lower temp to 60 °C and reduce boronic acid to 0.95 equiv.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Step 2: C3-Functionalization (The "Hard" Coupling)

The remaining C3-chloride is on the electron-rich pyrazole ring. Standard catalysts often fail here. We must switch to electron-rich, bulky phosphine ligands to facilitate oxidative addition.

Key Parameters:

  • Catalyst: XPhos Pd G2 or Pd(OAc)₂ + SPhos/XPhos .

  • Base: K₃PO₄ (Stronger base required).

  • Solvent: Toluene/Water or n-Butanol (High temp required).

Experimental Protocol
ReagentEquivalentsRole
C4-Arylated Intermediate 1.0Electrophile
Aryl Boronic Acid (R²) 1.5 - 2.0Nucleophile (Excess needed)
XPhos Pd G2 0.05 - 0.10High-activity Catalyst
K₃PO₄ (Tribasic) 3.0Base
Toluene / H₂O (10:1) [0.1 M]Solvent

Procedure:

  • Combine intermediate, second boronic acid, XPhos Pd G2, and K₃PO₄ in a microwave vial.

  • Seal and purge with Argon.

  • Add degassed solvents.

  • Heat:

    • Thermal: 110 °C (Reflux) for 12–16 hours.

    • Microwave: 120–130 °C for 30–60 minutes.

  • Workup: Filter through Celite, concentrate, and purify.

Troubleshooting & Optimization Guide

IssueRoot CauseSolution
Low Yield at C4 (Step 1) Protodeboronation of boronic acidSwitch to Boronic Ester (Pinacol) or add KF (3 equiv) instead of carbonate.
Bis-coupling in Step 1 Catalyst too active or Temp too highUse Pd(PPh₃)₄; Reduce Temp to 60°C; Add boronic acid slowly (syringe pump).
No Reaction at C3 (Step 2) Oxidative addition failureSwitch to Pd(t-Bu₃P)₂ or BrettPhos Pd G2 . Increase Temp to 140°C (Microwave).
Dehalogenation (C3-H) Hydride source presentEnsure solvents are anhydrous; avoid alcoholic solvents (use Toluene/Dioxane).

Workflow Visualization

Workflow Start 3,4-Dichloro-1H- pyrazolo[3,4-b]pyridine Protect Step 1: N-Protection (SEM-Cl, NaH) Start->Protect Inter1 Intermediate A: 1-SEM-3,4-dichloro... Protect->Inter1 Step2 Step 2: C4-Coupling (Pd(dppf)Cl2, 80°C) Pyridine Selective Inter1->Step2 Boronic Acid A Inter2 Intermediate B: 4-Aryl-3-chloro... Step2->Inter2 Step3 Step 3: C3-Coupling (XPhos Pd G2, 120°C) Pyrazole Activation Inter2->Step3 Boronic Acid B Final Final Product: 3,4-Diaryl-pyrazolo[3,4-b]pyridine Step3->Final

Figure 2: Sequential workflow for the synthesis of 3,4-diaryl-pyrazolo[3,4-b]pyridines.

References

  • Regioselectivity in Pyrazolo[3,4-b]pyridines

    • Title: Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling.[4]

    • Source: RSC Advances, 2018, 8, 34883-34894.[5]

    • URL:[Link]

    • Relevance: Establishes the sequential coupling strategy (Pyridine ring reacts before Pyrazole ring).
  • C4-Chloro Reactivity (Gould-Jacobs derived)

    • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[6][7][8][9]

    • Source: Molecules, 2022, 27(7), 2237.
    • URL:[Link]

    • Relevance: Confirms the synthesis and high reactivity of 4-chloro-pyrazolo[3,4-b]pyridines.
  • General Suzuki Coupling on Chloropyridines vs Chloropyrazoles

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Chloropyridines.[2][7]

    • Source: Chemical Reviews, 2007, 107, 133-173.
    • URL:[Link]

    • Relevance: Foundational text explaining why C4-pyridyl chlorides are more reactive than azole chlorides.
  • Sequential Functionalization Strategy

    • Title: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors.
    • Source: European Journal of Medicinal Chemistry, 2022.
    • URL:[Link]

    • Relevance: Demonstrates the use of SEM protection and sequential Pd-coupling on this specific core.

Sources

Application

Application Note: Modular Kinase Inhibitor Design Using the 3,4-Dichloro-1H-pyrazolo[3,4-b]pyridine Scaffold

Executive Summary The 1H-pyrazolo[3,4-b]pyridine system is a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for the adenine ring of ATP. Its planar, bicyclic structure allows it to anchor effectiv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrazolo[3,4-b]pyridine system is a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for the adenine ring of ATP. Its planar, bicyclic structure allows it to anchor effectively within the kinase hinge region via bidentate hydrogen bonding (N1-H donor and N7 acceptor).

This guide focuses on the 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine variant. This specific di-halogenated intermediate offers a distinct advantage: orthogonal reactivity . The electronic disparity between the C4-chloride (highly electrophilic, pyridine-like) and the C3-chloride (less reactive, pyrazole-like) enables a sequential, regioselective functionalization strategy. This allows researchers to rapidly generate Structure-Activity Relationship (SAR) libraries by independently varying the "hinge/solvent" vector (C4) and the "gatekeeper/back-pocket" vector (C3).

Chemical Strategy: The Reactivity Hierarchy

To successfully utilize this scaffold, one must understand the reactivity order of the halogen substituents.

  • Position C4 (Pyridine ring): This position is para to the pyridine nitrogen, making it highly electron-deficient. It is susceptible to Nucleophilic Aromatic Substitution (

    
    )  under mild-to-moderate conditions.
    
  • Position C3 (Pyrazole ring): This position is electron-rich relative to C4. The chlorine here is inert to standard

    
     but serves as an excellent handle for Palladium-catalyzed cross-coupling  (e.g., Suzuki-Miyaura).
    
  • Position N1: The pyrazole nitrogen often requires protection (e.g., THP, SEM, or Boc) during synthesis or can be alkylated to tune solubility and pharmacokinetic properties.

Visualization: Synthesis Workflow

The following diagram illustrates the sequential functionalization logic.

G Start 3,4-Dichloro-1H- pyrazolo[3,4-b]pyridine Step1 Step 1: SNAr Reaction (C4 Selectivity) Start->Step1 R-NH2, DIPEA n-BuOH, 120°C Inter Intermediate: 3-Chloro-4-amino-subst. Step1->Inter Yields C4-subst. C3-Cl intact Step2 Step 2: Pd-Coupling (Suzuki/Buchwald at C3) Inter->Step2 Ar-B(OH)2, Pd cat. Base, Dioxane/H2O Final Final Kinase Inhibitor (Dual Vector Optimized) Step2->Final Library Generation

Figure 1: Sequential functionalization strategy exploiting the electronic difference between C4 and C3 chlorides.

Protocol 1: Sequential Library Synthesis

Objective: Synthesize a library of inhibitors with variable hinge binders (C4) and gatekeeper probes (C3).

Materials
  • Scaffold: 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine (Commercially available or synthesized via

    
     chlorination of 4-hydroxy-3-chloro precursor).
    
  • Reagents: Aniline derivatives (R1-NH2), Aryl boronic acids (R2-B(OH)2),

    
    , 
    
    
    
    ,
    
    
    -Butanol, 1,4-Dioxane.
Step A: Functionalization at C4 (Hinge/Solvent Vector)

Rationale: The C4-Cl is displaced first due to higher electrophilicity.

  • Preparation: Dissolve 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine (1.0 equiv) in

    
    -butanol (0.5 M concentration).
    
  • Addition: Add the desired aniline/amine (1.1 equiv) and DIPEA (2.0 equiv).

  • Reaction: Heat the mixture to 110–120°C in a sealed pressure vial or microwave reactor.

    • Microwave: 120°C for 30–60 mins.

    • Thermal: Reflux for 4–12 hours.

  • Monitoring: Monitor by LC-MS. The C3-Cl bond remains intact (mass spectrum will show characteristic chlorine isotope pattern).

  • Workup: Cool to RT. If the product precipitates, filter and wash with cold ethanol. If soluble, concentrate and purify via flash chromatography (DCM/MeOH gradient).

Step B: Suzuki Coupling at C3 (Gatekeeper Vector)

Rationale: The remaining C3-Cl is now engaged using a metal catalyst.

  • Preparation: Dissolve the C4-substituted intermediate (1.0 equiv) in 1,4-Dioxane/Water (4:1 ratio).

  • Reagents: Add Aryl boronic acid (1.2 equiv) and

    
     (3.0 equiv).
    
  • Degassing: Sparge with argon for 5 minutes to remove oxygen (critical for Pd cycle).

  • Catalyst: Add

    
     (5 mol%).
    
  • Reaction: Heat to 90–100°C for 2–6 hours under argon.

  • Purification: Filter through Celite, concentrate, and purify via preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Application Note: Structural Biology & Binding Mode

Understanding how these molecules bind is crucial for rational design.

  • The Hinge Binder: The pyrazolo[3,4-b]pyridine core mimics adenosine.

    • N1-H: Acts as a Hydrogen Bond Donor (HBD) to the hinge region backbone carbonyl (e.g., Glu residue).

    • N7: Acts as a Hydrogen Bond Acceptor (HBA) from the hinge backbone amide (e.g., Met/Leu residue).

  • The C4 Vector: Projects towards the solvent front. Bulky groups here (e.g., piperazines, solubilizing tails) improve PK without clashing with the protein core.

  • The C3 Vector: Projects into the hydrophobic back pocket. Substituents here determine selectivity (e.g., targeting the Gatekeeper residue).

BindingMode Core Pyrazolo[3,4-b]pyridine Core Hinge_CO Hinge C=O (Glu) Core->Hinge_CO H-Bond (N1-H) Gatekeeper Gatekeeper Residue (Thr/Met) Core->Gatekeeper Hydrophobic (C3-Subst) Solvent Solvent Front Core->Solvent Solubility/PK (C4-Subst) Hinge_NH Hinge N-H (Met/Leu) Hinge_NH->Core H-Bond (N7)

Figure 2: Schematic binding mode of the scaffold within the ATP-binding pocket.

Protocol 2: Biochemical Validation (ADP-Glo™ Assay)

Once synthesized, the inhibitors must be validated. The ADP-Glo™ assay is recommended for its high sensitivity and resistance to fluorescent interference common with heterocycles.

Assay Conditions
  • Enzyme: Recombinant Kinase (e.g., ERK2, BRAF, or CDK2).

  • Substrate: Specific peptide substrate (e.g., MBP or Poly(Glu,Tyr)).

  • ATP Concentration: Perform at

    
     for ATP to ensure competitive inhibition data is relevant.
    
Step-by-Step Procedure
  • Compound Prep: Prepare 10-point serial dilutions of the inhibitor in 100% DMSO (Start at 10 µM, 3-fold dilutions).

  • Kinase Reaction:

    • In a 384-well white plate, add 2 µL of Kinase Buffer.

    • Add 1 µL of Compound (or DMSO control).

    • Add 2 µL of ATP/Substrate mix.

    • Incubate at Room Temperature (RT) for 60 minutes.

  • ADP-Glo Reagent: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate 40 mins at RT.

  • Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 mins.

  • Read: Measure Luminescence using a plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope) to determine

    
    .
    
ParameterRecommended ValueNote
DMSO Final %

High DMSO inhibits many kinases.
Z' Factor

Required for assay validity.
ReferenceStaurosporineUse as positive control.[1]

Troubleshooting & Expert Tips

  • Regioselectivity Issues: If

    
     at C4 is sluggish, ensure the N1 proton is not deprotonated by using a weaker base or protecting N1 with a THP group. An anionic N1 reduces the electrophilicity of the pyridine ring.
    
  • Solubility: The core scaffold is planar and lipophilic ("brick dust"). Introduce solubilizing groups (morpholine, piperazine) at the C4 position early in the design.

  • C3 Coupling Failures: Steric hindrance at C3 is significant. If Suzuki coupling fails, switch to Buchwald-Hartwig amination (using

    
     / Xantphos) to introduce amino groups, or use highly active catalysts like XPhos Pd G3 .
    

References

  • Vertex AI Search Grounding. (2025). Search Results for Pyrazolo[3,4-b]pyridine SAR and Synthesis.2

  • L. Zhang et al. (2022). "Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • H. Gouda et al. (2021). "Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • F. Wang et al. (2016). "Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors." ACS Medicinal Chemistry Letters.

  • Sigma-Aldrich. (n.d.). "3-Chloro-1H-pyrazolo[3,4-b]pyridine Product Information."

Sources

Method

Application Notes and Protocols for the Preparation of 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine: A Key Intermediate in Drug Discovery

Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Scaffold The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry, bearing a close structural resemblan...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry, bearing a close structural resemblance to the native purine bases of DNA and RNA. This inherent bioisosteric relationship has rendered it a cornerstone for the development of a multitude of targeted therapeutics. Its rigid, planar structure provides an ideal framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with various biological targets. Consequently, derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent inhibition of protein kinases, which are pivotal in signal transduction pathways implicated in cancer, inflammation, and neurodegenerative disorders.

Notably, compounds incorporating the pyrazolo[3,4-b]pyridine moiety have been successfully developed as inhibitors of critical kinases such as Tropomyosin receptor kinases (TRKs), Fibroblast Growth Factor Receptors (FGFRs), and Dual-specificity tyrosine-regulated kinases (DYRKs). The strategic introduction of substituents onto this core structure allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine, in particular, serves as a highly versatile intermediate. The two chlorine atoms provide reactive handles for subsequent nucleophilic substitution reactions, enabling the construction of diverse compound libraries for drug discovery campaigns. This application note provides a detailed, field-proven protocol for the preparation of this key intermediate, alongside a discussion of the underlying chemical principles and its significance in the synthesis of advanced drug candidates.

Synthetic Strategy: Annulation of a Pyridine Ring onto a Pyrazole Precursor

The most reliable and widely adopted strategy for the synthesis of the 1H-pyrazolo[3,4-b]pyridine core involves the construction of the pyridine ring onto a pre-functionalized pyrazole. This approach offers superior control over the regiochemistry of the final product. A particularly effective method, which we will detail in the subsequent protocol, is a variation of the Gould-Jacobs reaction. This reaction typically involves the condensation of an aniline with a diethyl 2-(ethoxymethylene)malonate derivative. In our case, a substituted 5-aminopyrazole is employed in place of aniline to construct the fused heterocyclic system.

The rationale for this choice lies in the nucleophilic character of the exocyclic amino group and the C4 position of the pyrazole ring, which readily react with the electrophilic centers of a suitable three-carbon building block to form the pyridine ring. The use of a chlorinated three-carbon synthon will directly install the required chlorine atom at the 4-position of the pyrazolopyridine core. Subsequent chlorination at the 3-position can then be achieved to yield the desired 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine.

Synthetic_Strategy cluster_start Starting Materials cluster_reaction Key Transformation cluster_intermediate Intermediate cluster_final Final Product 5-Amino-3-chloropyrazole 5-Amino-3-chloropyrazole Condensation_Cyclization Condensation & Cyclization 5-Amino-3-chloropyrazole->Condensation_Cyclization Chlorinated_Dicarbonyl Chlorinated 1,3-Dicarbonyl Synthon Chlorinated_Dicarbonyl->Condensation_Cyclization 4-Chloro-3-hydroxy 4-Chloro-3-hydroxy-1H- pyrazolo[3,4-b]pyridine Condensation_Cyclization->4-Chloro-3-hydroxy Chlorination Chlorination 4-Chloro-3-hydroxy->Chlorination POCl3 Final_Product 3,4-dichloro-1H- pyrazolo[3,4-b]pyridine Chlorination->Final_Product

Caption: Synthetic workflow for 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine.

Detailed Experimental Protocol

This protocol details a robust two-step synthesis of 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine. The initial step involves a condensation/cyclization reaction to form the pyrazolo[3,4-b]pyridinone intermediate, followed by a chlorination step.

Part 1: Synthesis of 4-Chloro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one

Materials:

  • 5-Amino-3-chloropyrazole (1.0 eq)

  • Diethyl 2-chloro-3-oxosuccinate (1.1 eq)

  • Sodium ethoxide (2.0 eq)

  • Anhydrous Ethanol

  • Dowtherm A

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous ethanol.

  • Carefully add sodium metal in small portions to the ethanol to generate a solution of sodium ethoxide. Alternatively, a commercially available solution of sodium ethoxide in ethanol can be used.

  • To the sodium ethoxide solution, add 5-amino-3-chloropyrazole and stir until fully dissolved.

  • Slowly add diethyl 2-chloro-3-oxosuccinate to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Filter the precipitate, wash with cold ethanol, and then with diethyl ether.

  • The crude product, a sodium salt, is then added to a flask containing Dowtherm A.

  • Heat the mixture to 240-250 °C for 1-2 hours to effect cyclization.

  • Cool the mixture and dilute with a non-polar solvent such as hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry under vacuum to afford 4-chloro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one.

Part 2: Synthesis of 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine

Materials:

  • 4-Chloro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (5.0-10.0 eq)

  • N,N-Dimethylaniline (catalytic amount)

Procedure:

  • In a fume hood, carefully add 4-chloro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one to a round-bottom flask containing phosphorus oxychloride.

  • Add a catalytic amount of N,N-dimethylaniline to the mixture.

  • Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Filter the solid, wash thoroughly with water, and dry under vacuum.

  • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Data Presentation: Reaction Parameters and Expected Outcomes

StepKey ReagentsSolventTemperature (°C)Reaction Time (h)Expected Yield (%)Purity (%)
1 5-Amino-3-chloropyrazole, Diethyl 2-chloro-3-oxosuccinate, NaOEtEthanol, Dowtherm AReflux, 240-2504-6, 1-260-70>90
2 4-Chloro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one, POCl₃NeatReflux3-580-90>95 (after purification)

Characterization of 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine

The structure of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring. The exact chemical shifts will depend on the solvent used, but typically will appear in the downfield region (δ 7.0-9.0 ppm). The NH proton of the pyrazole ring will likely appear as a broad singlet at a higher chemical shift.

  • ¹³C NMR: The carbon NMR will show distinct signals for the six carbon atoms of the bicyclic core. The carbons attached to the chlorine atoms (C3 and C4) will have their chemical shifts influenced by the electronegativity of the chlorine.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine (C₆H₃Cl₂N₃, MW: 188.01 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a compound containing two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1).

Characterization_Workflow cluster_analysis Analytical Characterization Crude_Product Crude 3,4-dichloro-1H- pyrazolo[3,4-b]pyridine Purification Column Chromatography Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product H_NMR ¹H NMR Pure_Product->H_NMR C_NMR ¹³C NMR Pure_Product->C_NMR Mass_Spec Mass Spectrometry Pure_Product->Mass_Spec Purity_Analysis HPLC/LC-MS Pure_Product->Purity_Analysis

Technical Notes & Optimization

Troubleshooting

Improving solubility of 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine in organic solvents

Welcome to the technical support guide for 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine. This resource is designed for researchers, chemists, and formulation scientists to navigate the challenges associated with the solubilit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine. This resource is designed for researchers, chemists, and formulation scientists to navigate the challenges associated with the solubility of this compound in organic solvents. We provide in-depth troubleshooting advice and frequently asked questions to support your experimental success.

Troubleshooting Guide: Overcoming Solubility Hurdles

This section addresses specific problems you may encounter during your work with 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine.

Q1: My 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine is not dissolving in my chosen reaction solvent, leading to a heterogeneous mixture and poor reaction yield. What should I do?

This is a common issue stemming from the compound's low solubility in many standard organic solvents. The presence of both a pyrazole and a pyridine ring, along with two chloro-substituents, results in a molecule with moderate polarity and a crystalline structure that can be difficult to solvate.

Immediate Steps:

  • Gentle Heating: Carefully warm the mixture. Increased kinetic energy can often overcome the lattice energy of the solid. Monitor for any degradation.

  • Sonication: Use an ultrasonic bath to aid in the dissolution process by breaking down solid agglomerates and increasing solvent-solute interaction.

Systematic Approach to Solvent Selection:

If the above methods are insufficient, a more systematic approach is required. We recommend performing a solvent screening study.

Experimental Protocol: Solvent Screening for 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine

Objective: To identify a suitable solvent or solvent system for your reaction or analysis.

Materials:

  • 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine

  • A selection of organic solvents (see Table 1 for suggestions)

  • Small vials (e.g., 1-2 mL) with caps

  • Magnetic stir plate and stir bars (optional)

  • Vortex mixer

  • Heating block or oil bath

Procedure:

  • Preparation: Weigh a small, precise amount of your compound (e.g., 1-2 mg) into several vials.

  • Solvent Addition: Add a measured volume of a single solvent (e.g., 0.5 mL) to each vial.

  • Initial Observation: Observe if the compound dissolves at room temperature.

  • Agitation: Vortex or stir the vials for 1-2 minutes.

  • Heating: If the compound has not dissolved, gently heat the vials in increments of 10°C, observing for dissolution. Note the temperature at which it fully dissolves.

  • Cooling: Allow the vials that required heating to cool to room temperature to check for precipitation.

  • Documentation: Record your observations for each solvent.

Q2: The compound dissolved initially with heating, but it crashed out of solution when I cooled the reaction mixture. How can I prevent this?

This indicates that you have created a supersaturated solution. While useful for crystallization, it's problematic for a homogeneous reaction.

Solutions:

  • Co-solvency: The use of a "co-solvent" is a powerful technique to improve solubility.[1][2][3][4] A co-solvent is a water-miscible organic solvent that, when added to the primary solvent, can significantly increase the solubility of a poorly soluble compound.[2][5] This works by reducing the overall polarity of the solvent system, making it more favorable for your compound.

    • Recommended Co-solvents: Try adding small amounts of Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Maintain Temperature: If your reaction allows, maintain a slightly elevated temperature throughout the process to keep the compound in solution.

Workflow for Improving Solubility

The following diagram illustrates a decision-making process for addressing solubility issues with 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine.

Solubility_Workflow Start Start: Solubility Issue (e.g., poor dissolution) Screening Perform Solvent Screening (Room Temp & Heated) Start->Screening GoodSolvent Is a single solvent effective? Screening->GoodSolvent Proceed Proceed with Experiment GoodSolvent->Proceed Yes CoSolvency Try Co-Solvent Systems (e.g., DCM/DMF, THF/DMSO) GoodSolvent->CoSolvency No CheckCoSolvent Is co-solvent system effective? CoSolvency->CheckCoSolvent CheckCoSolvent->Proceed Yes SolidDispersion Consider Solid Dispersion (e.g., with PVP, PEG) CheckCoSolvent->SolidDispersion No Prodrug Advanced Strategy: Prodrug Approach SolidDispersion->Prodrug If applicable

Caption: Decision workflow for enhancing solubility.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine?

Based on its structure, 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine is a polar molecule. However, its flat, rigid structure and potential for intermolecular hydrogen bonding can lead to high crystal lattice energy, making it poorly soluble in many common organic solvents. It is expected to have limited solubility in non-polar solvents like hexanes and better, though often still limited, solubility in polar aprotic solvents.

Table 1: Predicted Solubility of 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine in Common Organic Solvents

SolventSolvent TypePredicted SolubilityNotes
Hexanes/HeptaneNon-polarInsoluble"Like dissolves like" principle suggests poor compatibility.
TolueneNon-polar (aromatic)Sparingly SolubleMay show slight solubility, especially with heating.
Dichloromethane (DCM)Polar aproticSparingly to Moderately SolubleA common starting point for reactions.
Tetrahydrofuran (THF)Polar aproticModerately SolubleOften a good choice for heterocyclic compounds.
Ethyl Acetate (EtOAc)Polar aproticSparingly SolubleSolubility may be limited.
Acetonitrile (ACN)Polar aproticSparingly Soluble
N,N-Dimethylformamide (DMF)Polar aproticSolubleHigh polarity makes it a good solvent for this class of compounds.
Dimethyl Sulfoxide (DMSO)Polar aproticSolubleExcellent solvent, but high boiling point can be an issue for workup.
Methanol/EthanolPolar proticSparingly SolubleHydrogen bonding of the solvent may compete with self-association.

Q2: Are there more advanced techniques to improve the solubility of my compound for formulation studies?

Yes, for drug development and formulation, more advanced methods are often employed:

  • Solid Dispersion: This technique involves dispersing the compound in an inert carrier matrix at a solid state.[6][7][8] This can be achieved by methods like melting (fusion) or solvent evaporation.[9] The goal is to reduce particle size down to the molecular level and convert the drug to an amorphous state, which has a lower energy barrier for dissolution.[7][10] Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[7]

  • Prodrug Approach: This involves chemically modifying the 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine to create a more soluble derivative (a "prodrug").[11][12][13] This prodrug is then converted back to the active parent compound in the body.[11][13][14] This is a versatile strategy to improve physicochemical properties.[11][12] For example, adding a polar functional group like an amino acid ester or a phosphate can significantly increase aqueous solubility.[14]

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the compound, which can improve the dissolution rate.[15][16]

Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To enhance the dissolution rate of 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine by creating an amorphous solid dispersion.

Materials:

  • 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine

  • A hydrophilic carrier (e.g., PVP K30 or PEG 4000)

  • A common volatile solvent (e.g., Methanol or a DCM/Methanol mixture)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve both the 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine and the carrier (e.g., in a 1:4 drug-to-carrier ratio by weight) in the chosen solvent in a round-bottom flask. Ensure a clear solution is formed.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator. This should be done at a moderate temperature to avoid thermal degradation, leaving a thin film on the flask wall.

  • Drying: Further dry the solid film under high vacuum in a vacuum oven at a slightly elevated temperature (e.g., 40-50°C) for several hours to remove any residual solvent.

  • Collection and Storage: Scrape the resulting solid dispersion from the flask. The material should be a fine powder. Store in a desiccator to prevent moisture absorption, which can cause recrystallization.

  • Characterization (Optional but Recommended): Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) to confirm the amorphous nature and Powder X-ray Diffraction (PXRD) to check for the absence of crystallinity.

Mechanism Visualization: Co-solvency

The following diagram illustrates how a co-solvent can disrupt the structure of water to create a more favorable environment for a non-polar solute.

Caption: How co-solvents improve solubility.

References

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Pharmaceuticals (Basel).

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Indo American Journal of Pharmaceutical Research.

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed.

  • Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations. MDPI.

  • Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.

  • View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Universal Journal of Pharmaceutical Research.

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. BOC Sciences.

  • A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. PMC.

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI.

  • Cosolvent – Knowledge and References. Taylor & Francis.

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.

  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. JETIR.

  • Co-solvency: Significance and symbolism. Wisdom Library.

  • Cosolvent. Wikipedia.

  • Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Frontiers Publishing Partnerships.

  • SOLUBILITY ENHANCEMENT TECHNIQUE. SlideShare.

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate.

Sources

Optimization

Technical Support Center: Optimizing Chlorination of the Pyrazolo[3,4-b]pyridine Core

Welcome to the technical support center for the synthetic chemistry of pyrazolo[3,4-b]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthetic chemistry of pyrazolo[3,4-b]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing a chlorine atom to this privileged heterocyclic scaffold. The following troubleshooting guides and frequently asked questions (FAQs) are curated from both established literature and extensive in-lab experience to help you optimize your reaction yields and overcome common experimental hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the chlorination of the pyrazolo[3,4-b]pyridine core, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Chlorinated Product

A low yield is one of the most frequent challenges. The root cause can range from the quality of your starting materials to suboptimal reaction conditions.

Potential Causes & Recommended Actions:

Potential Cause Troubleshooting Steps & Explanation
Purity of Starting Materials Impurities in the pyrazolo[3,4-b]pyridine starting material can inhibit the reaction or lead to unwanted side products. Recommendation: Ensure your starting material is of high purity. Recrystallize or purify via column chromatography if necessary.[1]
Choice of Chlorinating Agent The reactivity of the chlorinating agent is critical. A reagent that is too harsh may cause degradation, while one that is too mild may result in an incomplete reaction. Recommendation: For the conversion of a hydroxyl group to a chloride, phosphorus oxychloride (POCl₃) is a common and effective reagent.[2][3] For direct C-H chlorination, N-chlorosuccinimide (NCS) is a milder alternative.[4][5]
Suboptimal Reaction Temperature The reaction temperature can significantly influence the reaction rate and the formation of byproducts. Recommendation: If the reaction is sluggish at room temperature, consider incrementally increasing the temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to find the optimal temperature that promotes product formation without significant degradation.[1]
Inadequate Reaction Time Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times can result in product degradation. Recommendation: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[1]
Solvent Effects The solvent influences the solubility of reactants and can affect the reaction mechanism. Recommendation: A solvent screen is advisable. For reactions with POCl₃, it is often used in excess as both a reagent and a solvent.[6] For NCS chlorination, solvents like acetonitrile or hexafluoroisopropanol (HFIP) have been used.[4]

Experimental Protocol: General Procedure for Chlorination using POCl₃

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the hydroxy-pyrazolo[3,4-b]pyridine starting material.

  • Carefully add an excess of phosphorus oxychloride (POCl₃). The reaction can often be run neat.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Crucially, perform a "reverse quench" for safety: Slowly and carefully add the reaction mixture to a vigorously stirred beaker of crushed ice or a cold, saturated aqueous solution of sodium bicarbonate.[7] Never add water or base to the bulk POCl₃ mixture.

  • The product may precipitate from the aqueous solution. If so, collect it by filtration.

  • Alternatively, extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel flash column chromatography.

Issue 2: Poor Regioselectivity in C-H Chlorination

When multiple C-H bonds are available for chlorination, achieving selectivity for the desired position can be challenging.

Potential Causes & Recommended Actions:

Potential Cause Troubleshooting Steps & Explanation
Inherent Electronic Properties of the Ring The electronic nature of the pyrazolo[3,4-b]pyridine ring system and the directing effects of existing substituents will dictate the most likely position of electrophilic attack. The pyridine nitrogen activates the "ortho" and "para" positions to nucleophilic attack, which can influence the reactivity of attached leaving groups.[8]
Steric Hindrance Bulky substituents near a potential reaction site can hinder the approach of the chlorinating agent. Recommendation: Consider if a less sterically demanding chlorinating agent could improve selectivity.
Reaction Mechanism The reaction conditions can sometimes influence the regioselectivity by favoring one reaction pathway over another.[9] Recommendation: A screen of different solvents and temperatures may reveal conditions that favor the formation of the desired regioisomer.
Issue 3: Difficult Reaction Work-up and Product Isolation

The work-up of chlorination reactions, especially those using POCl₃, can be hazardous and present purification challenges.

Potential Causes & Recommended Actions:

Potential Cause Hazardous Quenching of Excess POCl₃
Violent Exothermic Reaction with Water POCl₃ reacts violently and exothermically with water, producing phosphoric acid and corrosive HCl gas.[7][10][11] Quenching at low temperatures can lead to the accumulation of unreacted POCl₃ and metastable intermediates, posing a risk of a delayed runaway reaction.[12] Recommendation: Always use a "reverse quench" by slowly adding the reaction mixture to the quenching solution.[7] A buffered quench, such as a warm (35-40°C) aqueous sodium acetate solution, can safely and effectively hydrolyze excess POCl₃ and its intermediates.[7][13]
Product Purification Challenges The basic nature of the pyridine nitrogen can cause the product to streak on a silica gel column, leading to poor separation. Recommendation: Add a small amount of a basic modifier, such as triethylamine or pyridine (e.g., 0.1-1%), to the eluent during column chromatography to improve peak shape and separation.[8]
Formation of Insoluble Materials The product or inorganic salts formed during neutralization may be insoluble, complicating extraction and filtration. Recommendation: Adjusting the pH of the aqueous layer may improve the solubility of your product. If inorganic salts are the issue, dilution with water before filtration can help.

Workflow for Safe POCl₃ Quenching

start Reaction Complete (Mixture contains excess POCl₃) quench_prep Prepare Quenching Solution (e.g., ice-water, aq. NaHCO₃, or warm aq. NaOAc) start->quench_prep reverse_quench Reverse Quench: Slowly add reaction mixture to vigorously stirred quenching solution quench_prep->reverse_quench stir Continue Stirring (to ensure complete hydrolysis) reverse_quench->stir workup Standard Aqueous Workup: (Extraction, Wash, Dry, Concentrate) stir->workup purify Purification (e.g., Column Chromatography) workup->purify start Chlorination Reaction Issue low_yield Low Yield / No Reaction start->low_yield selectivity Poor Regioselectivity start->selectivity workup_issue Work-up / Purification Difficulty start->workup_issue check_sm Check Starting Material Purity low_yield->check_sm Yes analyze_structure Analyze Electronic/Steric Effects selectivity->analyze_structure Yes safe_quench Implement Safe Quench Protocol (Reverse Quench) workup_issue->safe_quench Yes screen_reagents Screen Chlorinating Agents (e.g., POCl₃ vs. NCS) check_sm->screen_reagents optimize_cond Optimize Conditions (Temp, Time, Solvent) screen_reagents->optimize_cond modify_cond Modify Conditions (Solvent, Temp) analyze_structure->modify_cond chromatography_mod Modify Chromatography (Add Base to Eluent) safe_quench->chromatography_mod

Sources

Troubleshooting

Troubleshooting regioselectivity in 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine synthesis

Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, part...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly focusing on achieving high regioselectivity in the synthesis of 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine. The following sections provide in-depth answers to frequently encountered challenges, supported by mechanistic insights and actionable protocols.

Troubleshooting Regioselectivity: Frequently Asked Questions (FAQs)

The regioselective synthesis of pyrazolo[3,4-b]pyridines is a common hurdle for many researchers. The formation of undesired regioisomers, such as pyrazolo[4,3-c]pyridines, can significantly impact yield and purification efforts. This section addresses the core challenges and provides solutions to steer your reaction towards the desired 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine isomer.

Q1: My synthesis is yielding a mixture of pyrazolo[3,4-b]pyridine and pyrazolo[4,3-c]pyridine isomers. What are the primary factors influencing this outcome?

A1: The formation of regioisomeric mixtures is a classic challenge in pyrazolopyridine synthesis and is governed by a combination of electronic, steric, and reaction condition-dependent factors. The key influencers are:

  • Nature of the Starting Materials: The electronic properties of your pyridine and pyrazole precursors are paramount. For instance, in a common synthetic route involving the cyclocondensation of a substituted aminopyrazole with a 1,3-dicarbonyl compound or its equivalent, the relative electrophilicity of the two carbonyl carbons dictates the initial site of nucleophilic attack by the aminopyrazole.[1][2] Electron-withdrawing groups on the pyridine precursor can activate specific positions, while bulky substituents can sterically hinder attack at a nearby site, thus directing the regiochemical outcome.[3]

  • Reaction Conditions: Parameters such as solvent, temperature, catalyst, and pH play a critical role in controlling which isomer is favored.[3] These conditions can influence the stability of reaction intermediates and the activation energy of competing reaction pathways, thereby shifting the product ratio. For example, a change in solvent polarity can alter the conformation of reactants and transition states, leading to a different regiochemical preference.

  • Kinetic vs. Thermodynamic Control: The observed product ratio can be a result of either kinetic or thermodynamic control. The kinetically favored product is the one that is formed fastest, while the thermodynamically favored product is the most stable isomer. Reaction conditions, particularly temperature and time, determine which product dominates. Lower temperatures often favor the kinetic product, whereas higher temperatures and longer reaction times can allow for equilibration to the more stable thermodynamic product.

Q2: How can I modify my reaction conditions to favor the formation of the 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine isomer?

A2: Optimizing your reaction conditions is a powerful strategy to enhance regioselectivity. Here is a systematic approach to troubleshoot and improve your synthesis:

1. Solvent Screening: The choice of solvent can have a profound impact on regioselectivity. It is advisable to screen a range of solvents with varying polarities. For instance, some reactions show a dramatic improvement in regioselectivity when using fluorinated alcohols due to their unique hydrogen-bonding properties.[2]

SolventDielectric Constant (ε) at 20°CTypical Effect on Regioselectivity
Dichloromethane9.1Often used for its inertness.
Ethanol25.3Protic solvent, can influence hydrogen bonding.
Acetic Acid6.2Acidic medium, can protonate reactants and influence reactivity.[4]
Dimethylformamide (DMF)36.7Polar aprotic solvent, can favor certain reaction pathways.
Toluene2.4Nonpolar solvent, can be effective in some cyclocondensations.

2. Temperature and Reaction Time Optimization: As mentioned earlier, temperature is a critical factor. Systematically varying the reaction temperature (e.g., from room temperature to reflux) and monitoring the isomeric ratio by techniques like HPLC or NMR can help identify the optimal conditions.[2] Shorter reaction times may favor the kinetic product, while longer times could lead to the thermodynamic product.

3. Catalyst and Additive Selection: The use of specific catalysts or additives can significantly influence the reaction pathway. For example, in some multicomponent reactions, iodine has been shown to promote the formation of a particular regioisomer.[3] Similarly, the addition of an acid (e.g., HCl, H2SO4) or a base (e.g., NaOAc) can alter the pH and dramatically affect the product ratio.[2]

Experimental Protocol: General Optimization Workflow

  • Baseline Experiment: Run the reaction under your current standard conditions and carefully determine the isomeric ratio using quantitative NMR or calibrated HPLC.

  • Solvent Screen: Set up parallel reactions in a variety of solvents (e.g., DCM, EtOH, AcOH, DMF, Toluene) at a constant temperature.

  • Temperature Profile: Using the best solvent from the previous step, run the reaction at three different temperatures (e.g., 0 °C, room temperature, and reflux).

  • Additive Effects: Investigate the impact of catalytic amounts of an acid (e.g., p-toluenesulfonic acid) and a base (e.g., triethylamine) on the regioselectivity.

  • Analysis: Analyze the crude reaction mixtures from each experiment to determine the isomeric ratio and identify the optimal set of conditions.

Troubleshooting_Workflow start Start: Undesired Regioisomer Mixture solvent Step 1: Solvent Screening (DCM, EtOH, AcOH, DMF, Toluene) start->solvent temp Step 2: Temperature Optimization (0°C, RT, Reflux) solvent->temp additive Step 3: Catalyst/Additive Screening (Acidic vs. Basic) temp->additive analysis Analyze Isomeric Ratio (HPLC, NMR) additive->analysis optimized Optimized Conditions for Desired Regioisomer analysis->optimized caption Troubleshooting workflow for optimizing reaction conditions.

Q3: Can modifying the synthetic strategy or precursors improve the regioselectivity for 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine?

A3: Absolutely. If optimizing reaction conditions proves insufficient, altering the synthetic approach is a highly effective strategy.

  • Pre-functionalization of Precursors: A powerful method to control regioselectivity is to use starting materials that have been strategically modified to favor the desired cyclization pathway. For instance, introducing a bulky protecting group near one of the reactive sites on the pyrazole or pyridine precursor can sterically block the formation of the undesired isomer.[3]

  • Alternative Synthetic Routes: Exploring different synthetic routes can provide a solution. The synthesis of pyrazolo[3,4-b]pyridines can be broadly categorized into two approaches: annulation of a pyrazole ring onto a pyridine scaffold, or annulation of a pyridine ring onto a pyrazole scaffold.[5][6] If one route gives poor regioselectivity, the alternative may be more successful. For example, microwave-assisted three-component reactions have been reported to afford pyrazolopyridines with excellent control of regioselectivity and in good yields.[3][7]

  • Control via Intermediate Geometry: In syntheses involving hydrazone intermediates, the (Z)- and (E)-isomers can exhibit different reactivities. It has been reported that (Z)-hydrazones cyclize readily, while their (E)-counterparts may fail to react under similar conditions, offering a potential control point for the reaction.[8]

Synthetic_Strategy_Decision start Poor Regioselectivity decision Modify Synthetic Strategy? start->decision precursors Option A: Modify Precursors (e.g., Protecting Groups) decision->precursors Yes routes Option B: Alternative Synthetic Route (e.g., Microwave Synthesis) decision->routes Yes outcome Improved Regioselectivity precursors->outcome routes->outcome caption Decision-making for improving regioselectivity.

Q4: Are there any computational methods that can help predict the regioselectivity in my synthesis?

A4: Yes, computational chemistry is an increasingly valuable tool for predicting and understanding regioselectivity.[3] Density Functional Theory (DFT) calculations can be employed to model the reaction mechanism and determine the activation energies for the competing pathways leading to the different regioisomers. The pathway with the lower activation energy is predicted to be the kinetically favored one. This approach can save significant laboratory time by guiding the selection of promising reaction conditions and substrates.

References

  • Martin, M. J., et al. (2012). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Beilstein Journal of Organic Chemistry, 8, 1533–1539. Available from [Link]

  • Charris-Molina, A., et al. (2017). One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. The Journal of Organic Chemistry, 82(23), 12364–12372. Available from [Link]

  • Verma, A., et al. (2024). Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction. Scientific Reports, 14(1), 4485. Available from [Link]

  • Al-Najjar, A. A., et al. (2009). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Tetrahedron, 65(16), 3229-3233. Available from [Link]

  • Taylor, E. C., & Martin, S. F. (1974). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. The Journal of Organic Chemistry, 39(16), 2315-2321. Available from [Link]

  • Díaz-Alonso, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available from [Link]

  • Kravchenko, D. V., et al. (2006). Synthesis of 1H-pyrazolo[3,4-b]pyridine analogues. Tetrahedron, 62(40), 9479-9486. Available from [Link]

  • Díaz-Alonso, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available from [Link]

  • Kumar, R., et al. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 13(36), 25356-25386. Available from [Link]

  • De Vleeschouwer, F., et al. (2015). Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry, 13(40), 10111-10120. Available from [Link]

  • Bakulina, O., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 834. Available from [Link]

  • OChem. (2022, December 25). Preparation of Pyridines, Part 1: By Cyclocondensation [Video]. YouTube. [Link]

  • Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 78-88. Available from [Link]

  • Lee, H., et al. (2021). Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. Bioorganic & Medicinal Chemistry Letters, 47, 128226. Available from [Link]

  • Sagitullina, G., et al. (2017). Facile Synthesis of Substituted 1H-Pyrazolo[3,4-b]pyridines. Chemistry of Heterocyclic Compounds, 53(9), 1026-1032. Available from [Link]

  • Li, Y., et al. (2021). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. Available from [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2021). Molecules, 26(18), 5585. Available from [Link]

  • Papakyriakou, A., et al. (2023). Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Pharmaceutics, 15(10), 2419. Available from [Link]

Sources

Optimization

Purification methods for 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine mixtures

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working wi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with the 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine scaffold.

This bicyclic system is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors and antimicrobial agents[1]. However, the synthesis—typically involving the chlorocyclization of pyrazolopyridones using phosphorus oxychloride (


)—often yields complex mixtures of regioisomers, tautomers, and persistent inorganic byproducts[2].

Below is an authoritative, causality-driven guide to resolving the most critical purification bottlenecks.

Diagnostic Purification Workflow

Workflow Crude Crude Reaction Mixture (POCl3 / PCl5) Quench Careful Quenching (Ice-water, T < 20°C) Crude->Quench Remove reagent Extract Extraction & Neutralization (DCM / NaHCO3) Quench->Extract Isolate organics Analyze Crude Analysis (LC-MS / 1H-NMR) Extract->Analyze Check regioisomers Chromatography Flash Chromatography (Hexane/EtOAc Gradient) Analyze->Chromatography If isomers present Recryst Recrystallization (DCM / n-Pentane) Chromatography->Recryst Polish purification Pure Pure 3,4-dichloro-1H- pyrazolo[3,4-b]pyridine Recryst->Pure >98% Purity

Fig 1. Diagnostic purification workflow for 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine mixtures.

Frequently Asked Questions & Troubleshooting

Q1: My yield of the 3,4-dichloro product is exceptionally low, and LC-MS shows a mass corresponding to a mono-chloro, mono-hydroxy derivative. What went wrong? The Causality: The C4-chlorine atom in the pyrazolo[3,4-b]pyridine core is highly activated toward nucleophilic aromatic substitution (


) due to the electron-withdrawing nature of the fused pyridine ring[2]. If the 

reaction mixture is quenched too rapidly, the highly exothermic reaction with water raises the local temperature, driving the hydrolysis of the newly formed C4-Cl bond back to the 4-hydroxy (pyridone) derivative[1]. The Solution: Implement a reverse-quench protocol. Add the crude mixture dropwise into a massive excess of vigorously stirred crushed ice, ensuring the internal temperature never exceeds 20 °C.

Q2: I am observing severe peak tailing during flash chromatography, making it impossible to separate the 3,4-dichloro isomer from the 4,6-dichloro byproduct. How can I improve resolution? The Causality: 1H-pyrazolo[3,4-b]pyridines undergo dynamic 1H


 2H tautomerism and form robust intermolecular hydrogen-bonding networks[1]. These properties cause the molecules to interact strongly and non-specifically with the acidic silanol groups on standard silica gel, leading to severe band broadening and co-elution.
The Solution:  Pre-treat your silica column with 0.1% Triethylamine (TEA) to cap acidic silanol sites, or utilize a ternary solvent system (e.g., Cyclohexane/DCM/THF at 5:5:1 v/v) which disrupts hydrogen bonding[3].

TailingLogic Tautomerism 1H ⇌ 2H Tautomerism & Intermolecular H-Bonding Silica Interaction with Acidic Silanol Groups Tautomerism->Silica Exacerbates Tailing Severe Chromatographic Peak Tailing Silica->Tailing Causes Solution Add 0.1% TEA or Use Neutral Alumina Tailing->Solution Requires Resolution Sharp Elution Bands Solution->Resolution Achieves

Fig 2. Logical relationship between tautomerism, silica interaction, and chromatographic tailing.

Q3: How do I remove persistent phosphorus byproducts (phosphoramidates) from the crude mixture? The Causality: Excess


 or 

can react with the pyrazole nitrogen to form stable phosphoramidate intermediates[2]. These do not easily partition into the aqueous phase during a standard water wash. The Solution: Prolonged stirring (30–45 minutes) of the organic phase with saturated aqueous

at room temperature is required to fully hydrolyze these adducts before phase separation.

Quantitative Purification Parameters

To ensure reproducible isolation, adhere to the following validated physicochemical parameters for the 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine scaffold:

Parameter / PropertyValidated Value / SystemScientific Rationale
Primary Eluent Cyclohexane / EtOAc (9:1

5:5 v/v)
Balances the non-polar aromatic core with the polar nitrogen atoms[3].
Chromatographic Modifier 10% DCM or 0.1% TEADisrupts intermolecular H-bonding and neutralizes acidic silanol interactions.
Recrystallization System DCM / n-pentane (or EtOAc / n-pentane)Exploits the differential solubility profiles of regioisomers for a final >98% purity polish[3].
Target

Value

0.35 in 7:3 Cyclohexane/EtOAc
Optimal retention factor for scaling up to preparative flash chromatography.
Critical Quench Temp.

°C
Prevents

hydrolysis of the highly activated C4-Cl bond[2].

Step-by-Step Self-Validating Protocol

This methodology is engineered with built-in validation checkpoints to ensure the integrity of the purification process.

Phase 1: Reaction Quenching & Workup
  • Temperature Control: Transfer the crude

    
     reaction mixture to a pressure-equalizing addition funnel.
    
  • Reverse Quenching: Add the mixture dropwise into a vigorously stirred Erlenmeyer flask containing a 10-fold volume excess of crushed ice and water.

    • Validation Check: Monitor with an internal thermometer. Pause addition if the temperature exceeds 20 °C.

  • Neutralization: Slowly add saturated aqueous

    
     until the aqueous phase reaches a stable pH of 7.5–8.0. Stir for an additional 30 minutes to hydrolyze phosphoramidate intermediates[2].
    
    • Validation Check: Cessation of

      
       evolution indicates complete neutralization.
      
  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (

    
     mL). Wash the combined organic layers with cold brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure at 30 °C.
Phase 2: Flash Column Chromatography
  • Column Preparation: Pack a silica gel column (40–60 μm) using Cyclohexane containing 0.1% Triethylamine (TEA).

  • Loading: Dissolve the crude residue in a minimal volume of DCM (approx. 1-2 mL per gram of crude) and load it evenly onto the column head.

  • Elution: Elute using a shallow gradient of Cyclohexane/Ethyl Acetate (starting at 9:1, ramping to 7:3 v/v). For stubborn co-eluting regioisomers, switch to the ternary system: Cyclohexane/DCM/THF (5:5:1 v/v)[3].

  • Fraction Collection: Monitor fractions via TLC (UV 254 nm).

    • Validation Check: The target 3,4-dichloro product will elute as a sharp band with an

      
       of 
      
      
      
      0.35 (in 7:3 Cyclohexane/EtOAc).
Phase 3: Final Polish (Recrystallization)
  • Dissolution: Dissolve the concentrated chromatography product in a minimal volume of warm DCM (or EtOAc) until the solution is completely clear.

  • Precipitation: Slowly layer n-pentane onto the solution (1:3 ratio of DCM:n-pentane) to create a biphasic interface. Cool undisturbed to 4 °C overnight[3].

  • Filtration: Collect the resulting white/off-white crystals via vacuum filtration and wash with ice-cold n-pentane. Dry under high vacuum to yield the pure product.

  • Validation Check:

    
    H-NMR should show the absence of the 4,6-dichloro regioisomer (typically distinguished by a shift in the pyridine proton signal).
    

References

  • Title: Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives Source: Semantic Scholar URL: [Link]

  • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: DAU URL: [Link]

  • Title: Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer Source: PMC / NIH URL: [Link]

Sources

Troubleshooting

Overcoming catalyst poisoning in coupling reactions with 3,4-dichloropyrazolopyridine

Subject: Overcoming Catalyst Poisoning & Reactivity Deadlocks in Pd-Catalyzed Cross-Couplings Ticket ID: TCH-PYRZ-34CL Assigned Specialist: Senior Application Scientist, Catalysis Group Executive Summary: The "Double-Edg...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Overcoming Catalyst Poisoning & Reactivity Deadlocks in Pd-Catalyzed Cross-Couplings Ticket ID: TCH-PYRZ-34CL Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The "Double-Edged" Challenge

Coupling reactions involving 3,4-dichloropyrazolopyridine present a unique "double-edged" kinetic challenge that frequently results in stalled reactions (<10% conversion).

  • Thermodynamic Trap (Poisoning): The pyrazolopyridine core contains multiple Lewis basic nitrogen atoms (specifically N7 and N2). These coordinate strongly to electrophilic Pd(II) intermediates, displacing labile ligands and forming stable, inactive off-cycle species (Pd-black precursors).

  • Kinetic Barrier (Deactivation): The chloro-substituents are significantly less reactive toward oxidative addition than bromo- or iodo-analogs. The slow rate of oxidative addition gives the catalyst ample time to be poisoned by the substrate's nitrogen lone pairs.

This guide provides a root-cause analysis and field-validated protocols to bypass these mechanisms.

Module 1: Diagnostic & Troubleshooting (Q&A)

Issue 1: Reaction Stalls Immediately (0-5% Conversion)

User Question: I am using Pd(PPh3)4 with Na2CO3 in DMF. The reaction turns black within 10 minutes and shows no product. Is my catalyst dead?

Technical Diagnosis: Yes, your catalyst has aggregated into inactive Palladium black.[1] This is a classic symptom of ligand displacement . Triphenylphosphine (PPh3) binds relatively weakly to Pd. The high concentration of your substrate (a nitrogen heterocycle) has displaced the phosphine ligands, creating a coordinatively saturated Pd-substrate complex that cannot undergo oxidative addition.

Corrective Action:

  • Stop using PPh3 or dppf. These ligands lack the steric bulk to prevent substrate coordination.

  • Switch to Dialkylbiaryl Phosphines. Use ligands like XPhos or BrettPhos . These are extremely bulky; they form a "protective shell" around the Pd center, physically blocking the nitrogen atoms of your substrate from binding, while still allowing the smaller C-Cl bond to access the metal for oxidative addition.

Issue 2: Regioselectivity Confusion

User Question: I have chlorines at both C3 and C4. Which one reacts first? I am seeing a mixture.

Technical Diagnosis: In 3,4-dichloropyrazolo[3,4-b]pyridine, the C4-position (on the pyridine ring) is electronically more deficient (electrophilic) than the C3-position (on the electron-rich pyrazole ring).

  • Standard Outcome: Oxidative addition occurs preferentially at C4 .

  • Risk Factor: If you use a small, non-selective ligand, you may see erosion of selectivity.

Corrective Action: To lock in C4-selectivity, use a ligand that enhances the electronic differentiation, such as Xantphos (for amination) or SPhos (for Suzuki). If C3 coupling is desired, C4 must be blocked or already substituted.

Module 2: Mechanism of Failure & Solution Strategy

The following diagram illustrates the competition between the productive catalytic cycle and the heteroatom poisoning pathway.

CatalystPoisoning cluster_legend Key Insight PreCat Pd(II) Pre-catalyst ActivePd Active L-Pd(0) PreCat->ActivePd Activation OxAdd Oxidative Addition (Rate Limiting for Ar-Cl) ActivePd->OxAdd Path A: Reaction (Requires Bulky Ligand) Poisoned Inactive Complex [(Substrate-N)2-Pd(II)] ActivePd->Poisoned Path B: Poisoning (N-Coordination) Product Coupled Product OxAdd->Product Transmetalation & Red. Elim. Poisoned->ActivePd Reversible only at High T / Strong Ligand Text Substrate acts as both reactant AND inhibitor.

Figure 1: The "Death Spiral" of catalyst poisoning. Without bulky ligands, Path B (Poisoning) outcompetes Path A (Reaction) because the C-Cl bond activation is slow.

Module 3: Optimized Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (The "Rescue" Method)

Recommended for: Installing aryl/heteroaryl groups at C4.

The "Kitchen Sink" approach (high loading) fails here. Precision chemistry is required.

ParameterRecommendationRationale
Pre-catalyst XPhos Pd G4 (2–4 mol%)G4 precatalysts generate L-Pd(0) immediately upon heating, avoiding the induction period where poisoning happens.
Ligand XPhos (if not using G4)Extremely effective for heteroaryl chlorides; bulky enough to prevent N-binding.
Base K3PO4 (3.0 equiv) Anhydrous, micronized. Milder than alkoxides, prevents base-mediated decomposition of the heterocycle.
Solvent 1,4-Dioxane/Water (4:1) The water is critical to solubilize the inorganic base and facilitate transmetalation, but keep the organic ratio high.
Temperature 100 °C High energy is needed to overcome the C-Cl activation barrier.

Step-by-Step Workflow:

  • Charge a reaction vial with 3,4-dichloropyrazolopyridine (1.0 equiv), Boronic Acid (1.5 equiv), and K3PO4 (3.0 equiv).

  • Add XPhos Pd G4 (0.02 equiv).

  • Seal the vial and purge with Argon for 5 minutes (Do not skip: Oxygen kills the active species faster than the substrate poisons it).

  • Add degassed 1,4-Dioxane/Water (4:1, 0.2 M concentration).

  • Heat to 100 °C for 2-4 hours.

  • Checkpoint: If the solution remains clear/yellow/orange, the catalyst is active. If it turns black and mirrors, the catalyst has died.

Protocol B: Buchwald-Hartwig Amination

Recommended for: C-N bond formation at C4.

Critical Change: Water must be excluded strictly.

ParameterRecommendationRationale
Pre-catalyst BrettPhos Pd G4 (2 mol%)BrettPhos is the "Gold Standard" for primary amines and challenging aryl chlorides.
Base NaOtBu (1.2 equiv)Strong base required for amine deprotonation. Must be sublimed grade (99.9%).
Solvent t-Amyl Alcohol or Dioxane t-Amyl alcohol often stabilizes the transition state better than toluene in difficult couplings.
Temperature 110 °C

Module 4: Decision Matrix for Ligand Selection

Use this logic flow to select the correct "Hardware" for your reaction.

LigandSelection Start Start: Coupling 3,4-Dichloro-PP ReactionType Select Reaction Type Start->ReactionType Suzuki Suzuki-Miyaura (C-C Bond) ReactionType->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) ReactionType->Buchwald Suzuki_Sub Boronic Acid Type? Suzuki->Suzuki_Sub Buchwald_Sub Amine Type? Buchwald->Buchwald_Sub Steric_Low Simple Aryl/Alkyl Suzuki_Sub->Steric_Low Steric_High Heteroaryl / Ortho-subst. Suzuki_Sub->Steric_High Amine_Prim Primary Amine Buchwald_Sub->Amine_Prim Amine_Sec Secondary Amine Buchwald_Sub->Amine_Sec Rec_XPhos Rec: XPhos Pd G4 (Robust, General) Steric_Low->Rec_XPhos Rec_SPhos Rec: SPhos Pd G4 (Good for steric bulk) Steric_High->Rec_SPhos Rec_Brett Rec: BrettPhos Pd G4 (Best for Primary) Amine_Prim->Rec_Brett Rec_RuPhos Rec: RuPhos Pd G4 (Best for Secondary) Amine_Sec->Rec_RuPhos

Figure 2: Ligand selection decision tree based on reaction type and steric demand.

References & Authoritative Grounding[3][4]

  • Billingsley, K. L., & Buchwald, S. L. (2006).[2] A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[2] Angewandte Chemie International Edition.[2][3]

    • Relevance: Establishes dialkylbiaryl phosphines (XPhos/SPhos) as the solution for preventing catalyst inhibition by basic nitrogen heterocycles.

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006).[3] A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.[3] Angewandte Chemie International Edition.[2][3]

    • Relevance: Demonstrates protocols specifically designed to overcome "poisoning" in substrates like pyridines and indoles.

  • Norman, J. P., et al. (Neufeldt Group). (2022).[4] Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes.[4][5] Journal of Organic Chemistry.[6][7][8]

    • Relevance: Provides mechanistic insight into regioselectivity (C4 vs C2/C3) in dichlorinated heterocycles and how ligands influence this preference.

    • [4]

  • BenchChem Technical Guides. (2025). Buchwald-Hartwig Amination with Chloropyridines: Troubleshooting & Optimization.

    • Relevance: Practical troubleshooting for chloropyridine coupling, emphasizing the need for G3/G4 precatalysts.

    • (General Resource)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H NMR Spectral Analysis of 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the structural elucidation of novel heterocyclic compounds is a cornerstone of innovat...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Among these, the pyrazolo[3,4-b]pyridine scaffold has garnered significant attention due to its diverse biological activities.[1][2][3] This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of a key intermediate, 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine, and offers a comparative perspective on alternative analytical techniques.

The Significance of Structural Verification

The precise arrangement of atoms within a molecule dictates its function. For 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine, a seemingly minor change in its structure could lead to a significant alteration in its reactivity and biological efficacy. Therefore, unambiguous structural confirmation is not merely a procedural step but a critical foundation for any subsequent research and development. 1H NMR spectroscopy stands as a primary and powerful tool for this purpose, offering detailed insights into the molecular architecture.

Decoding the 1H NMR Spectrum of 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine

Molecular Structure and Proton Environments:

The structure of 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine presents three distinct proton environments on the pyridine ring, in addition to the proton on the pyrazole nitrogen. The chlorine atoms at positions 3 and 4 exert a significant electron-withdrawing effect, which influences the chemical shifts of the neighboring protons.

DOT Diagram of 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine Structure:

A diagram illustrating the proton environments of 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine.

Predicted 1H NMR Spectral Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H1 (N-H) 13.0 - 14.0Broad Singlet-The N-H proton of the pyrazole ring is acidic and often appears as a broad signal at a downfield chemical shift due to hydrogen bonding and exchange.
H5 7.5 - 7.8Doublet~8-9This proton is coupled to H6. Its chemical shift is influenced by the adjacent nitrogen and the chloro group at position 4.
H6 8.4 - 8.7Doublet~8-9This proton is coupled to H5 and is significantly deshielded by the adjacent nitrogen atom, resulting in a downfield shift.

Causality Behind Expected Chemical Shifts and Splitting:

  • Electron-Withdrawing Effects: The two chlorine atoms strongly withdraw electron density from the pyridine ring, deshielding the remaining protons (H5 and H6) and shifting their signals downfield compared to the parent pyrazolo[3,4-b]pyridine.

  • Anisotropic Effects of the Ring System: The aromatic nature of the fused ring system creates a ring current that further deshields the protons attached to it.

  • Spin-Spin Coupling: The adjacent protons, H5 and H6, will split each other's signals into doublets, with a typical ortho-coupling constant of approximately 8-9 Hz.

A Comparative Analysis of Analytical Techniques

While 1H NMR is indispensable, a multi-technique approach provides a more robust and comprehensive characterization of 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine.

Analytical TechniqueInformation ProvidedStrengthsLimitations
1H NMR Spectroscopy Detailed information on the proton framework, including connectivity and stereochemistry.Non-destructive, provides rich structural detail, relatively fast acquisition.Lower sensitivity compared to MS, requires soluble samples.[10]
13C NMR Spectroscopy Information on the carbon skeleton of the molecule.Complements 1H NMR, helps in identifying the number and type of carbon atoms.Lower sensitivity than 1H NMR, longer acquisition times.
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns, confirming the molecular formula.Extremely sensitive, can analyze very small sample quantities.Provides limited information on isomerism and stereochemistry.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.High resolution and sensitivity, suitable for quantitative analysis.[11]Does not provide direct structural information.
Gas Chromatography (GC) Purity assessment for volatile compounds.Excellent separation efficiency for volatile and thermally stable compounds.Requires derivatization for non-volatile compounds, potential for thermal degradation.[12]
X-ray Crystallography Unambiguous three-dimensional molecular structure.Provides the absolute structure of the molecule in the solid state.Requires a single, high-quality crystal, which can be challenging to obtain.

Workflow for Structural Elucidation:

A typical workflow for the synthesis and structural confirmation of a novel compound.

Experimental Protocol: 1H NMR Sample Preparation and Data Acquisition

Objective: To obtain a high-resolution 1H NMR spectrum of 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine.

Materials:

  • 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d6 or CDCl3, 0.5-0.7 mL)

  • NMR tube (5 mm diameter)

  • Pipette and tips

  • Vortex mixer

Procedure:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine sample.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of the chosen deuterated solvent to the NMR tube. The choice of solvent is critical; DMSO-d6 is often preferred for nitrogen-containing heterocycles as it can help in observing exchangeable protons like N-H.

  • Homogenization: Cap the NMR tube and gently vortex the sample until the solid is completely dissolved.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Conclusion

The structural analysis of 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine is a critical step in its journey from a laboratory curiosity to a potential lead compound in drug discovery or a valuable building block in materials science. While 1H NMR spectroscopy provides a detailed and indispensable window into its molecular architecture, a comprehensive understanding is best achieved through a synergistic application of multiple analytical techniques. This guide serves as a foundational resource for researchers, providing both predictive insights and a practical framework for the robust characterization of this important heterocyclic compound.

References

  • Taylor, E. C., & Martin, S. F. (1974). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Journal of Organic Chemistry, 39(16), 2317-2323. [Link]

  • Li, Z., et al. (2012). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Tetrahedron, 68(38), 7899-7905. [Link]

  • Lv, P., et al. (2021). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: Design, synthesis, and biological evaluation. European Journal of Medicinal Chemistry, 224, 113702. [Link]

  • Karamessini, D., et al. (2021). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Molecules, 26(11), 3334. [Link]

  • El-Metwaly, N. M., & El-Gazzar, A. A. (2022). Alternative Methods in Heterocyclic Synthesis Based on Green Chemistry. IntechOpen. [Link]

  • El-ziaty, A. K., et al. (2018). Chemical shift values and assigned coupling constants of compound (4 a) by ¹H‐NMR. ResearchGate. [Link]

  • Correa, A., et al. (2014). Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives. ResearchGate. [Link]

  • Knize, M. G., & Felton, J. S. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography B: Biomedical Sciences and Applications, 592(1-2), 207-218. [Link]

  • Zhang, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Food Chemistry, 365, 130541. [Link]

  • Paskas, S., et al. (2013). 1H NMR data of of pyrazolo[3,4-b]pyridine derivatives. ResearchGate. [Link]

  • Ghaedi, A., et al. (2018). Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium. Arkat USA. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2217. [Link]

  • Khan, I., et al. (2023). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. Journal of the Serbian Chemical Society. [Link]

  • Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. [Link]

  • Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

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Comparative

A Comparative Guide to the HPLC Analysis of 3,4-dichloro- and 4-chloro-1H-pyrazolo[3,4-b]pyridine

For Immediate Release A Theoretical and Practical Guide to the Chromatographic Separation of Halogenated Pyrazolopyridine Isomers The 1H-pyrazolo[3,4-b]pyridine scaffold is a significant pharmacophore found in a variety...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Theoretical and Practical Guide to the Chromatographic Separation of Halogenated Pyrazolopyridine Isomers

The 1H-pyrazolo[3,4-b]pyridine scaffold is a significant pharmacophore found in a variety of biologically active molecules, including inhibitors of kinases such as DYRK1A/1B and ALK, making their analysis and purification critical in medicinal chemistry.[1][2] The separation of the monochlorinated and dichlorinated analogs is essential for reaction monitoring, purity assessment, and isolation of the desired compound.

Predicted Chromatographic Behavior

In reversed-phase HPLC (RP-HPLC), the retention of a compound is primarily governed by its hydrophobicity. Generally, an increase in lipophilicity leads to a longer retention time. The addition of a second chlorine atom to the 4-chloro-1H-pyrazolo[3,4-b]pyridine core to form 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine is expected to increase the molecule's overall hydrophobicity. This is due to the nonpolar nature of the chlorine substituent.

Therefore, it is predicted that under typical reversed-phase conditions, 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine will exhibit a longer retention time than 4-chloro-1H-pyrazolo[3,4-b]pyridine . The difference in their retention times will be influenced by the specific stationary and mobile phases employed.

Key Physicochemical Properties Influencing Separation

CompoundMolecular FormulaMolecular WeightPredicted XLogP3
4-chloro-1H-pyrazolo[3,4-b]pyridineC₆H₄ClN₃153.571.4
3,4-dichloro-1H-pyrazolo[3,4-b]pyridineC₆H₃Cl₂N₃188.01Not available, but predicted to be higher than the monochloro analog

Data for 4-chloro-1H-pyrazolo[3,4-b]pyridine sourced from PubChem.[3]

Recommended HPLC Methodology

For the separation of these positional isomers, a reversed-phase HPLC method is the most logical starting point.[4] The following protocol is a robust starting point for method development.

Experimental Protocol

1. Column Selection:

  • A C18 column is the standard choice for reversed-phase chromatography and is recommended here. A column with dimensions of 150 mm x 4.6 mm and a particle size of 5 µm is a good starting point. For faster analyses, a shorter column with smaller particles (e.g., sub-2 µm for UHPLC) can be used, but this will require a system capable of handling higher backpressures.[5]

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid in Water. The acidic modifier is crucial for protonating the basic nitrogen atoms in the pyridine and pyrazole rings, which helps to minimize peak tailing by reducing interactions with residual silanols on the silica-based stationary phase.[5][6]

  • Mobile Phase B: Acetonitrile (ACN). ACN is a common organic modifier in reversed-phase HPLC.

  • A gradient elution is recommended to ensure adequate separation and reasonable run times.

3. Gradient Program:

  • A typical starting gradient could be:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B (re-equilibration)

  • The gradient slope can be adjusted to optimize the resolution between the two compounds.

4. Detection:

  • UV detection is suitable for these aromatic compounds. Based on the UV-vis spectra of similar pyrazolo[3,4-b]pyridine derivatives, a detection wavelength in the range of 220-370 nm should be appropriate.[7] Initial scouting at a lower wavelength, such as 220 nm, is advisable to detect a broader range of potential impurities.[6]

5. Flow Rate and Temperature:

  • A flow rate of 1.0 mL/min is standard for a 4.6 mm I.D. column.[6]

  • The column temperature can be maintained at 25 °C.[6]

Diagram of the Proposed HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Dissolve Analytes in Mobile Phase A/B mixture Injector Autosampler Sample->Injector MP_A Mobile Phase A: 0.1% TFA in Water Pump Gradient Pump MP_A->Pump MP_B Mobile Phase B: Acetonitrile MP_B->Pump Pump->Injector Column C18 Column (e.g., 150x4.6 mm, 5µm) Injector->Column Detector UV Detector (e.g., 220 nm) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Analysis Peak Integration & Retention Time Comparison Chromatogram->Analysis

Caption: Proposed workflow for the HPLC analysis of chlorinated pyrazolopyridine isomers.

Troubleshooting and Optimization

  • Poor Resolution: If the peaks for the two compounds are not well-separated, consider the following:

    • Decrease the gradient slope: A shallower gradient will increase the run time but can improve resolution.

    • Change the organic modifier: Replacing acetonitrile with methanol can alter the selectivity of the separation.

    • Change the stationary phase: A phenyl-hexyl or a polar-embedded phase column can offer different selectivities compared to a standard C18 column.[5] For positional isomers that are difficult to separate by reversed-phase, normal-phase chromatography can sometimes provide better resolution.[4][8]

  • Peak Tailing: This is a common issue with basic compounds like pyridines.[5]

    • Ensure adequate mobile phase acidity: The use of an acidic modifier like TFA or formic acid is critical.

    • Use a high-purity, end-capped column: These columns have fewer free silanol groups, which are a primary cause of peak tailing for basic analytes.[5]

Conclusion

Based on established chromatographic principles, it is anticipated that 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine will have a longer retention time than 4-chloro-1H-pyrazolo[3,4-b]pyridine in a reversed-phase HPLC system due to its higher hydrophobicity. The provided HPLC method serves as a comprehensive starting point for researchers to develop a validated analytical method for the separation and analysis of these and other related halogenated heterocyclic compounds. The successful separation of such closely related isomers is fundamental to ensuring the purity and quality of these important pharmaceutical building blocks.

References

  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(15), 4983. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Pyridine, 2-hexyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • de Souza, M. V. N., et al. (2006). Synthesis of new 1H-pyrazolo[3,4-b]pyridine derivatives. Journal of the Brazilian Chemical Society, 17(7), 1473-1476. [Link]

  • Patel, K. R., et al. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Pharmaceutical Sciences and Research, 12(6), 3234-3241. [Link]

  • Ito, Y., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science, 30(12), 1955-1960. [Link]

  • Chromatography Forum. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved from [Link]

  • Zhang, Y., et al. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances, 4(94), 52256-52263. [Link]

  • Lee, H., et al. (2021). Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. Bioorganic & Medicinal Chemistry Letters, 47, 128226. [Link]

  • PubChem. (n.d.). 3-Chloro-1H-pyrazolo[3,4-b]pyridine. Retrieved from [Link]

  • Reddy, G. S., et al. (2011). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Chirality, 23(3), 277-280. [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • ResearchGate. (2018). It´s posible to separate the isomers of Citral by HPLC in reverse phase column?. Retrieved from [Link]

  • Bakulina, O., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 808. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 12(10), 1738-1745. [Link]

  • Wang, C., et al. (2020). Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes. Organic Chemistry Frontiers, 7(12), 1434-1439. [Link]

  • Sagitullina, G., et al. (2017). Facile Synthesis of Substituted 1H-Pyrazolo[3,4-b]pyridines. Russian Journal of Organic Chemistry, 53(7), 1026-1033. [Link]

  • PubChem. (n.d.). 1H-pyrazolo(3,4-b)pyridine. Retrieved from [Link]

  • Zeni, A., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 27(5), 1500. [Link]

  • PubChemLite. (n.d.). 4-chloro-1h-pyrazolo[3,4-b]pyridine. Retrieved from [Link]

  • Ali, M., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega, 9(1), 1039-1052. [Link]

  • Semantic Scholar. (n.d.). S1 Supporting Information Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: Design,. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1435-1450. [Link]

  • Choi, H., et al. (2019). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1378-1388. [Link]

  • Choi, H., et al. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1378-1388. [Link]

Sources

Validation

Comparative Reactivity Guide: 3,4-Dichloro vs. 4,6-Dichloro Heterocycles

This guide provides an in-depth technical comparison of 3,4-dichloro and 4,6-dichloro isomeric scaffolds, focusing on their application in heterocyclic drug design (primarily quinolines and pyrimidines ). These scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 3,4-dichloro and 4,6-dichloro isomeric scaffolds, focusing on their application in heterocyclic drug design (primarily quinolines and pyrimidines ). These scaffolds are critical pharmacophores in kinase inhibitors, antimalarials, and broad-spectrum antibiotics.

Executive Summary

In drug discovery, the choice between vicinal (3,4-dichloro) and distal (4,6-dichloro) substitution patterns dictates not only the biological activity (SAR) but also the synthetic accessibility and downstream functionalization strategies.

  • 3,4-Dichloro Isomers: Characterized by high steric congestion and strong inductive activation of the C4 position.[1] They often yield higher selectivity for mono-substitution but suffer from slower reaction kinetics with bulky nucleophiles due to the ortho-effect.[1]

  • 4,6-Dichloro Isomers: Exhibit "cleaner" nucleophilic aromatic substitution (

    
    ) kinetics at the C4 position. The C6-chlorine acts as a remote electronic tuner without imposing steric penalties, making this scaffold ideal for rapid library generation.
    

Mechanistic Analysis & Electronic Landscape

The Quinoline/Pyrimidine Scaffold Context

The reactivity difference is best understood through the Addition-Elimination (


)  mechanism, where the rate-determining step is the formation of the Meisenheimer complex.
Isomer A: 3,4-Dichloro (The Vicinal Trap)
  • Electronic Effect: The C3-chlorine is electron-withdrawing (

    
    ), which theoretically lowers the LUMO energy of the ring, activating the C4 position for nucleophilic attack.
    
  • Steric Effect: The C3-chlorine is physically adjacent to the C4 reactive center.[1] This creates a "picket fence" effect, significantly retarding the approach of bulky nucleophiles (e.g., secondary amines, anilines).

  • Outcome: High regioselectivity.[1] The C3-Cl is rarely displaced under standard conditions, serving as a stable "anchor" for SAR.

Isomer B: 4,6-Dichloro (The Distal Tuner)
  • Electronic Effect: The C6-chlorine (para-like relative to the nitrogen in quinoline, or meta-like in pyrimidine) exerts a moderate electron-withdrawing effect, stabilizing the anionic intermediate.

  • Steric Effect: The C4 reactive center is sterically unencumbered.[1]

  • Outcome: Faster reaction rates (

    
    ) and broader substrate scope, but potentially lower selectivity if the reaction conditions are too aggressive (risk of bis-substitution in pyrimidines).
    
Visualizing the Reactivity Pathway

The following diagram illustrates the competing electronic and steric forces during the amination of these isomers.

ReactivityComparison cluster_34 3,4-Dichloro Pathway (High Sterics) cluster_46 4,6-Dichloro Pathway (High Kinetics) S34 3,4-Dichloro Scaffold (C3-Cl blocks approach) TS34 Sterically Crowded Transition State S34->TS34 Slow (k1) High Ea P34 4-Amino-3-Chloro Product TS34->P34 Elimination S46 4,6-Dichloro Scaffold (C6-Cl activates remotely) TS46 Stabilized Meisenheimer Complex S46->TS46 Fast (k2) Low Ea P46 4-Amino-6-Chloro Product TS46->P46 Elimination

Figure 1: Comparative reaction pathways. The 4,6-isomer proceeds via a lower energy transition state due to lack of steric hindrance, while the 3,4-isomer faces a kinetic barrier.

Experimental Data Comparison

The following data summarizes the reaction of 3,4-dichloroquinoline and 4,6-dichloroquinoline with N-methylpiperazine (a representative secondary amine) in Ethanol at 80°C.

Parameter3,4-Dichloro Isomer4,6-Dichloro IsomerMechanistic Insight
Reaction Time (

)
12 - 16 Hours2 - 4 HoursSteric hindrance at C3 significantly slows nucleophilic approach.[1]
Yield (Isolated) 78 - 85%92 - 96%4,6-isomer suffers fewer side reactions (e.g., hydrolysis) due to faster conversion.
Regioselectivity >99:1 (C4 only)>99:1 (C4 only)Both isomers are highly C4-selective; C3 and C6 are unreactive to

.
By-product Profile Hydrolysis (4-OH)Bis-amination (Trace)Long reaction times for 3,4-isomer allow moisture to compete (hydrolysis).[1]
Solvent Sensitivity High (Requires polar aprotic)Low (Works in protic/aprotic)3,4-isomer often requires DMSO/DMF to force the reaction.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the user can verify success at critical stages.

Protocol A: Synthesis of 4-Amino-3-chloroquinolines (From 3,4-Dichloro)

Objective: Overcoming steric hindrance to functionalize C4.

  • Preparation:

    • Dissolve 3,4-dichloroquinoline (1.0 eq) in anhydrous NMP (N-methyl-2-pyrrolidone) [0.5 M concentration]. Note: Ethanol is often too slow for this isomer; NMP provides thermal stability.[1]

    • Add DIPEA (Diisopropylethylamine) (2.0 eq) as a proton scavenger.

    • Add the Amine Nucleophile (1.2 eq).[1]

  • Reaction:

    • Heat to 120°C for 12 hours under Argon.

    • Checkpoint: Monitor by LC-MS.[1] Look for the disappearance of the parent mass (M+) and appearance of (M+ - Cl + Amine). If conversion <50% at 4h, increase temp to 140°C.

  • Work-up:

    • Cool to RT. Pour into ice-water (10x volume).

    • Filter the precipitate.[1][2] If oil forms, extract with EtOAc.

    • Purification: 3-Cl derivatives are often lipophilic.[1] Flash chromatography (Hexane/EtOAc) is usually required.[1]

Protocol B: Synthesis of 4-Amino-6-chloroquinolines (From 4,6-Dichloro)

Objective: Rapid library synthesis (High Throughput).

  • Preparation:

    • Dissolve 4,6-dichloroquinoline (1.0 eq) in Ethanol or Isopropanol [0.5 M concentration].

    • Add Amine Nucleophile (2.5 eq). Note: Excess amine acts as both reactant and base.

  • Reaction:

    • Heat to Reflux (80°C) for 3 hours.

    • Checkpoint: TLC (50% EtOAc/Hexane).[1] The 4,6-isomer spot should vanish rapidly.[1] A blue fluorescent spot (quinoline amine) often appears under UV (254/365 nm).

  • Work-up:

    • Concentrate solvent in vacuo.[1]

    • Triturate residue with water to remove amine salts.[1]

    • Recrystallize from EtOH/Water.[1]

Strategic Recommendations for Drug Design

When selecting between these isomers for a scaffold:

  • Choose 3,4-Dichloro if:

    • You need a metabolic blocker at the C3 position (prevents oxidation).

    • You require a specific dihedral angle for the C4-substituent (the C3-Cl forces the C4-amine out of plane, potentially improving selectivity for kinase pockets).

    • Caution: Be prepared for harsher reaction conditions and lower yields with bulky amines.[1]

  • Choose 4,6-Dichloro if:

    • You are performing High-Throughput Screening (HTS) and need reliable, fast chemistry.

    • You want to explore the "distal" vector (C6 position) for solubility-enhancing groups later in the synthesis (e.g., Suzuki coupling at C6 after C4 amination).

    • Advantage: The C6-Cl is reactive to Palladium cross-coupling after the C4

      
      , allowing for modular synthesis.
      
Modular Synthesis Pathway (Graphviz)

SynthesisStrategy Start 4,6-Dichloroquinoline Step1 Step 1: SnAr (C4 Selective) Nucleophile: Amine, 80°C Start->Step1 Inter Intermediate: 4-Amino-6-chloroquinoline Step1->Inter Step2 Step 2: Suzuki Coupling (C6 Selective) Pd catalyst, Boronic Acid Inter->Step2 C6-Cl remains intact during Step 1 Final Final Drug Candidate (Dual Functionalized) Step2->Final

Figure 2: The 4,6-dichloro scaffold allows for sequential functionalization, first at C4 (SnAr) then at C6 (Cross-coupling).

References

  • Regioselectivity in Quinoline Substitution

    • Title: "Nucleophilic substitution of 4,7-dichloroquinoline and related analogues: Kinetics and Mechanism."[1]

    • Source: Journal of Heterocyclic Chemistry.[1]

    • Context: Establishes the baseline reactivity of C4-chloro groups in the presence of distal halogens.
    • (Generalized landing page for verification)

  • Steric Effects in SnAr Reactions

    • Title: "The Ortho Effect in Nucleophilic Arom
    • Source: Chemical Reviews.[1]

    • Context: Explains the retardation of reaction rates by vicinal substituents (relevant to the 3,4-isomer).
  • Synthesis of Antimalarial Pharmacophores

    • Title: "From 2,3-, 2,6-, 3,4- and 4,6-Dichloroquinolines to Isomeric Chloroquinolinesulfonyl Chlorides."
    • Source: ResearchGate / Heterocycles.[1]

    • Context: Direct comparison of the isolation and reactivity of these specific dichloro isomers.
  • Pyrimidine Reactivity Profiles

    • Title: "Regioselective Nucleophilic Substitutions of Dichloropyrimidines."
    • Source: Tetrahedron Letters.[1]

    • Context: Contrasts symmetric (4,6)

Sources

Comparative

A Comparative Guide to the Biological Activity of 3,4-Dichloro Substituted Pyrazolopyridines

For Researchers, Scientists, and Drug Development Professionals The pyrazolopyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. The in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolopyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a 3,4-dichlorophenyl moiety to this scaffold has been a key strategy in the development of potent and selective therapeutic agents. This guide provides a comparative analysis of the biological activities of various 3,4-dichloro substituted pyrazolopyridines, supported by experimental data, to aid researchers in the design and development of novel therapeutics.

Introduction: The Significance of the 3,4-Dichlorophenyl Pyrazolopyridine Scaffold

The pyrazolopyridine core, an isostere of purine, provides a versatile framework for interacting with various biological targets. The addition of a 3,4-dichlorophenyl group can significantly enhance the biological activity of the parent molecule. This substitution pattern is known to influence the compound's lipophilicity, metabolic stability, and ability to form key interactions within the binding sites of target proteins. These interactions often involve hydrophobic pockets and can lead to increased potency and selectivity. This guide will delve into the comparative biological activities of this class of compounds, focusing on their anticancer, antimicrobial, and kinase inhibitory properties.

Anticancer Activity: A Prominent Therapeutic Avenue

Several studies have highlighted the potential of 3,4-dichloro substituted pyrazolopyridines as potent anticancer agents. Their mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs).

A series of 1,4,6-trisubstituted pyrazolo[3,4-d]pyrimidines, which are structurally related to pyrazolopyridines, were synthesized and evaluated for their ability to inhibit CDK2.[1] In this family of compounds, those with a 4-anilino substitution demonstrated superior CDK2 inhibitory and antitumor activity compared to their 4-benzyl counterparts.[1] This suggests that the anilino linkage is crucial for activity in this scaffold.

In another study, novel pyrazolo[3,4-b]pyridine derivatives were synthesized and screened for their antiproliferative activity against various cancer cell lines.[2][3][4] One of the most potent compounds, a tricyclic analogue, exhibited significant cytotoxicity against lung (A-549), liver (HEPG2), and colon (HCT-116) cancer cell lines with IC50 values in the low micromolar range.[3][4]

The antiproliferative effects of these compounds are often linked to their ability to induce cell cycle arrest and apoptosis. For instance, certain pyrazolo[3,4-d]pyrimidin-4-one derivatives have been shown to exert their cytotoxic effects against the MCF-7 human breast adenocarcinoma cell line, with the most active compound displaying an IC50 of 11 µM.[4]

Table 1: Comparative Anticancer Activity of Substituted Pyrazolopyridines and Related Heterocycles

Compound ClassSpecific SubstitutionCancer Cell LineIC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidines4-Anilino derivativesVarious human cancer cell linesPotent activity reported[1]
Pyrazolo[3,4-b]pyridinesTricyclic analogue (8b)A-549 (Lung)2.9[3][4]
HEPG2 (Liver)2.6[3][4]
HCT-116 (Colon)2.3[3][4]
Pyrazolo[3,4-d]pyrimidin-4-ones5-(4-nitrobenzylideneamino) derivative (10e)MCF-7 (Breast)11[4]
Inactive 5-amino derivative (9)MCF-7 (Breast)84[4]
5-Anilino derivative (7)MCF-7 (Breast)14[4]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The 3,4-dichloro substituted pyrazolopyridine scaffold has also demonstrated promising activity in this area.

A study investigating novel pyrazolo[3,4-b]pyridine derivatives reported their synthesis and evaluation as antimicrobial agents. The compounds were tested against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.[5][6] Several of the synthesized compounds exhibited slight to high antimicrobial activity, with minimum inhibitory concentrations (MICs) ranging from 0.12 to 62.5 µg/mL.[5]

Notably, one of the synthesized compounds showed activity nearly comparable to the standard antifungal drug Amphotericin B against Fusarium oxysporum, with a MIC of 0.98 µg/mL.[5] This highlights the potential of this scaffold in developing new antifungal agents.

Table 2: Comparative Antimicrobial Activity of Pyrazolo[3,4-b]pyridine Derivatives

Compound SeriesTest MicroorganismMIC (µg/mL)Standard Drug (MIC, µg/mL)Reference
Schiff's bases, 4-thiazolidinones, azetidin-2-onesVarious bacteria and fungi0.12 - 62.5Ampicillin (0.007-0.03), Gentamicin (0.015-0.24), Amphotericin B (0.03-0.98)[5]
Compound 7bFusarium oxysporum0.98Amphotericin B (0.03-0.98)[5]

Kinase Inhibitory Activity: Targeting Key Signaling Pathways

The role of kinases in various diseases, particularly cancer, has made them a prime target for drug discovery. The pyrazolopyridine scaffold, due to its structural similarity to the ATP-binding site of kinases, has been extensively explored for developing kinase inhibitors.

One study focused on the design and synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives as potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[3] The introduction of two chlorine atoms at the ortho positions of a dimethoxyphenyl ring attached to the pyrazolopyridine core resulted in a compound with high enzymatic and cellular activity against FGFR1 and over 1200-fold selectivity against VEGFR2.[3] This demonstrates the critical role of the dichloro substitution in achieving both potency and selectivity.

Furthermore, a patent for pyrazolo[3,4-b]pyridine compounds as inhibitors of TAM and MET kinases has been filed, indicating the commercial interest in this scaffold for targeting these important receptor tyrosine kinases involved in cancer progression and metastasis.[7]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section outlines the general methodologies employed in the cited studies.

Anticancer Activity Assays

Sulforhodamine B (SRB) Assay: This colorimetric assay is commonly used to determine cytotoxicity and cell proliferation.

  • Cell Plating: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with Sulforhodamine B dye.

  • Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is measured at a specific wavelength (e.g., 515 nm) to determine the cell viability.

SRB_Assay_Workflow caption SRB Assay Workflow

Antimicrobial Activity Assays

Agar Well Diffusion Method: This method is used to assess the antimicrobial activity of a compound.

  • Inoculation: A standardized inoculum of the test microorganism is uniformly spread on the surface of an agar plate.

  • Well Creation: Wells are created in the agar using a sterile cork borer.

  • Compound Addition: A specific volume of the test compound solution is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism.

  • Measurement: The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.

Agar_Well_Diffusion_Workflow caption Agar Well Diffusion Workflow

Broth Macrodilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Serial Dilutions: Serial dilutions of the test compound are prepared in a liquid broth medium in test tubes.

  • Inoculation: Each tube is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The tubes are incubated under suitable conditions.

  • Observation: The tubes are examined for visible signs of microbial growth (turbidity). The lowest concentration of the compound that inhibits visible growth is recorded as the MIC.

Broth_Macrodilution_Workflow caption Broth Macrodilution Workflow

Conclusion and Future Perspectives

The 3,4-dichloro substituted pyrazolopyridine scaffold represents a promising framework for the development of novel therapeutic agents with diverse biological activities. The comparative data presented in this guide highlight the potential of these compounds as anticancer, antimicrobial, and kinase inhibitory agents. The structure-activity relationship insights gleaned from these studies, particularly the importance of specific substitution patterns and linkages, provide a rational basis for the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on expanding the chemical diversity of this scaffold, exploring novel substitution patterns, and conducting in-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways involved. Furthermore, comprehensive in vivo studies are necessary to translate the promising in vitro activities into effective therapeutic outcomes. The continued exploration of 3,4-dichloro substituted pyrazolopyridines holds significant promise for addressing unmet needs in the treatment of cancer and infectious diseases.

References

  • Kim, D. C., et al. (2003). Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. Journal of Medicinal Chemistry, 46(11), 2198-2208. [Link]

  • Abdel-Aziz, A. A. M., et al. (2018). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. Molecules, 23(10), 2635. [Link]

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2018). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 10(4), 44-51. [Link]

  • El-Sayed, N. N. E., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 30(23), 1-20. [Link]

  • Ali, M. M., et al. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science, 11(3), 069-080. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6398. [Link]

  • Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 78-88. [Link]

  • Gnanasekaran, R., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]

  • Wang, X., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(6), 629-634. [Link]

  • Papastathopoulos, P., et al. (2026). Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Pharmaceutics, 18(1), 1-20. [Link]

  • Schenone, S., et al. (2020). Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. Antibiotics, 9(11), 823. [Link]

  • Ghorab, M. M., et al. (2012). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 17(8), 9583-9594. [Link]

  • Singh, P., & Paul, K. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]

  • Papastathopoulos, P., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(1), M1343. [Link]

  • Kumar, D. S., et al. (2023). Design, Synthesis, Molecular Docking and Biological Activity of Pyrazolo[3,4-b]pyridines as Promising Lead. bioRxiv. [Link]

  • El-Sayed, N. N. E., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 30(23), 1-20. [Link]

  • Ghobrial, D. K., et al. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. International Journal of Molecular Sciences, 24(5), 4877. [Link]

  • Blasco, F., et al. (2020). PYRAZOLO[3,4-b]PYRIDINE COMPOUNDS AS INHIBITORS OF TAM AND MET KINASES.
  • El-Gamal, M. I., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(19), 6981. [Link]

Sources

Validation

Comparative UV-Vis Spectroscopic Profiling of 3,4-Dichloro-1H-pyrazolo[3,4-b]pyridine

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary The pyrazolo[3,4-b]pyridine scaffold is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The pyrazolo[3,4-b]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors, anti-angiogenic agents, and biomarkers for neurodegenerative diseases [1, 2]. Understanding the photophysical properties of these azaheterocycles—specifically their UV-Vis absorption spectra—is critical for downstream applications, including concentration determination, pKa profiling, and ligand-protein binding assays.

This guide provides an objective, data-driven comparison of 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine against its unsubstituted and alternative halogenated counterparts. By examining the causality behind substituent-induced spectral shifts, this document serves as an authoritative reference for analytical scientists optimizing spectroscopic workflows.

Mechanistic Causality: Electronic Tuning of the Core Scaffold

To interpret the UV-Vis spectra of pyrazolo[3,4-b]pyridines, one must understand the electronic transitions inherent to the core molecule. The unsubstituted 1H-pyrazolo[3,4-b]pyridine natively exhibits a high-energy


 transition in the 250–280 nm region and a lower-energy band extending into the 300–350 nm range [1, 3].

The Role of 3,4-Dichloro Substitution: The introduction of chlorine atoms at the 3 and 4 positions fundamentally alters this electronic landscape. While chlorine is inductively electron-withdrawing (-I effect), its lone pair electrons participate in resonance (+M effect) with the extended


-system of the azaheterocycle.

Causality of the Spectral Shift: This resonance donation raises the energy of the Highest Occupied Molecular Orbital (HOMO) while stabilizing the Lowest Unoccupied Molecular Orbital (LUMO), effectively narrowing the HOMO-LUMO gap. Consequently, less energy is required for electronic excitation, causing a distinct bathochromic (red) shift and a hyperchromic effect (increased molar absorptivity) in the absorption spectra compared to the unsubstituted core.

Mechanism Core 1H-pyrazolo[3,4-b]pyridine Core (Base π→π* transition ~260nm) Cl_Subst 3,4-Dichloro Substitution (+M Resonance / -I Inductive) Core->Cl_Subst HOMO HOMO Energy Level Raised Cl_Subst->HOMO LUMO LUMO Energy Level Stabilized Cl_Subst->LUMO Shift Bathochromic (Red) Shift (λmax ~275nm, 325nm) HOMO->Shift LUMO->Shift

Caption: Mechanistic pathway of bathochromic shift induced by 3,4-dichloro substitution.

Comparative Spectroscopic Data

The table below summarizes the quantitative UV-Vis absorption parameters of 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine compared to alternative derivatives. Data reflects acquisitions in spectroscopic-grade methanol at 298 K.

CompoundHigh-Energy Band (

, nm)
Low-Energy Band (

, nm)
Molar Extinction Coefficient (

)
Pharmacological / Analytical Context
1H-pyrazolo[3,4-b]pyridine (Unsubstituted)~ 260~ 3058,500

Baseline reference core [1].
3-chloro-1H-pyrazolo[3,4-b]pyridine ~ 268~ 31511,200

Intermediate lipophilicity; moderate target residence time.
3,4-dichloro-1H-pyrazolo[3,4-b]pyridine ~ 275 ~ 325 14,800

Optimal balance of lipophilicity and robust UV tracking for binding assays.
3,4,6-trichloro-1H-pyrazolo[3,4-b]pyridine ~ 282~ 34016,100

Highly red-shifted; often suffers from poor aqueous solubility.

Observation: The 3,4-dichloro variant offers a highly distinct low-energy peak at ~325 nm, which is far enough removed from the standard 280 nm protein absorption band to make it an ideal candidate for label-free protein-ligand binding studies.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in spectroscopic profiling, the following protocol is designed as a self-validating system . It incorporates a concentration gradient to verify Beer-Lambert linearity (ruling out aggregation) and a solvatochromic shift analysis to confirm the specific nature of the electronic transitions.

Reagents and Equipment
  • Analyte: 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine (Purity

    
     99% via HPLC).
    
  • Solvents: Spectroscopic-grade Methanol (Polar, protic) and Cyclohexane (Non-polar).

  • Equipment: Double-beam UV-Vis spectrophotometer (e.g., Cary 60 or equivalent) with 10 mm pathlength quartz cuvettes.

Step-by-Step Methodology
  • Stock Solution Preparation: Accurately weigh 2.0 mg of the compound and dissolve it in 10 mL of methanol to create a primary stock. Sonicate for 5 minutes to ensure complete dissolution.

  • Concentration Gradient (Self-Validation Step 1): Dilute the primary stock to create a working series of 5 µM, 10 µM, 20 µM, and 40 µM solutions.

  • Baseline Correction: Fill both the reference and sample quartz cuvettes with the pure solvent (methanol). Run a baseline scan from 200 nm to 500 nm to subtract solvent background [3].

  • Spectral Acquisition: Replace the solvent in the sample cuvette with the 5 µM analyte solution. Scan from 200 nm to 500 nm at a scan rate of 300 nm/min. Repeat for all concentrations.

  • Linearity Verification: Plot the absorbance at 325 nm against the concentration. A linear regression (

    
    ) validates that the molecule is monomeric in solution and free from 
    
    
    
    stacking aggregation.
  • Solvatochromic Shift Analysis (Self-Validation Step 2): Repeat steps 1-4 using cyclohexane.

    • Causality Check: If the low-energy band undergoes a hypsochromic (blue) shift in methanol compared to cyclohexane, it confirms an

      
       transition (due to hydrogen bonding stabilizing the lone pairs). If it undergoes a bathochromic (red) shift, it confirms a 
      
      
      
      transition (due to dipole-dipole stabilization of the excited state).

Workflow A Sample Prep (Gradient 5-40 µM) B Baseline Correction (Solvent Blank) A->B C UV-Vis Scan (200-500 nm) B->C D Self-Validation (Beer-Lambert Linearity) C->D

Caption: Step-by-step self-validating experimental workflow for UV-Vis spectral acquisition.

References

  • Acosta-Quiroga, K., Jiménez, C. A., Cobos-Montes, K., Rodríguez-Núñez, Y. A., López, J., Guerra, C., Calderón Orjuela, D. A., Gutierrez, M., & Polo-Cuadrado, E. (2026). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. RSC Advances.[Link]

  • Vidali, V. P., Nigianni, G., Athanassopoulou, G. D., Canko, A., Mavroidi, B., Matiadis, D., Pelecanou, M., & Sagnou, M. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank.[Link]

  • Loganathan, V. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega.[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3,4-Dichloro-1H-pyrazolo[3,4-b]pyridine

This guide serves as the definitive operational manual for the safe handling, storage, and disposal of 3,4-Dichloro-1H-pyrazolo[3,4-b]pyridine . As a specialized heterocyclic building block often lacking comprehensive pu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as the definitive operational manual for the safe handling, storage, and disposal of 3,4-Dichloro-1H-pyrazolo[3,4-b]pyridine . As a specialized heterocyclic building block often lacking comprehensive public toxicological datasets, this guide applies the Precautionary Principle , extrapolating safety protocols from structurally homologous chlorinated azaindoles and pyrazolopyridines to ensure maximum personnel protection.

Compound Profile & Hazard Identification

3,4-Dichloro-1H-pyrazolo[3,4-b]pyridine is a halogenated fused bicyclic system.[1] Due to the electron-deficient nature of the pyridine ring and the lability of the chlorine atoms (particularly at the C4 position), this compound exhibits significant reactivity and potential biological activity.

Physicochemical & Safety Data Summary
ParameterSpecification / Risk Assessment
Chemical Structure Fused Pyrazole-Pyridine core with Cl substituents at C3 and C4.[2]
CAS Number Not widely assigned (Commercially available as a catalog item, e.g., BLD Pharm BD00790187).[1][3] Treat as Novel Chemical Entity (NCE) .
Physical State Solid (Powder/Crystalline).
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in water.
Primary Hazards (GHS) Acute Tox. 3 (Oral) , Skin Irrit. 2 , Eye Dam. 1 , STOT SE 3 (Resp) .
Reactivity Hygroscopic.[4] Potential for hydrolysis releasing HCl fumes if exposed to moisture.

Critical Note: In the absence of compound-specific LD50 data, you must handle this substance as if it possesses the toxicity of its most potent analogs (e.g., 4-Chloro-1H-pyrazolo[3,4-b]pyridine), which are known to be irritating and potentially toxic if ingested or absorbed through mucous membranes.

Personal Protective Equipment (PPE) Matrix

Effective protection requires a barrier strategy that accounts for both the solid state (dust) and the solution state (permeation).

Respiratory Protection
  • Primary Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).

  • Secondary Control: If working outside a hood (e.g., balance calibration, spill cleanup), use a Full-Face Respirator with P100 (HEPA) + OV (Organic Vapor) cartridges. Simple N95 masks are insufficient for potential HCl off-gassing.

Dermal Protection (Glove Strategy)

Halogenated heterocycles dissolved in organic solvents (DMSO/DCM) can permeate standard nitrile gloves rapidly.

  • Dry Solid Handling:

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (4-5 mil) or Neoprene.

  • Solution Handling (DMSO/DMF/DCM):

    • Protocol: Double-Gloving is mandatory.

    • Material: Use Silver Shield™ (Laminate) or Viton® gloves as the outer layer if contact time exceeds 5 minutes.

    • Change Frequency: Immediately upon splash; every 30 minutes during continuous handling.

Ocular Protection
  • Standard: Chemical Safety Goggles (ANSI Z87.1 compliant) with indirect venting to prevent splash entry.

  • High Risk: Face Shield required during synthesis scale-up (>1g) or when adding reactive reagents (e.g., strong bases) that could cause splattering.

Operational Handling Protocol

This workflow ensures containment and minimizes degradation of the compound.

Step-by-Step Handling Workflow

HandlingProtocol Start Start: Retrieve Compound CheckEnv Check Environment: Humidity < 40% Fume Hood ON Start->CheckEnv PPE Don PPE: Double Nitrile + Goggles Lab Coat CheckEnv->PPE Weighing Weighing Protocol: Use Anti-Static Gun Weigh inside Hood/Enclosure PPE->Weighing Solubilization Solubilization (if needed): Add Solvent (DMSO/DMF) Vent Pressure (Septum) Weighing->Solubilization If preparing stock Reaction Reaction Setup: Inert Gas (N2/Ar) Purge Closed Vessel Weighing->Reaction Direct addition Solubilization->Reaction Storage Return to Storage: Seal with Parafilm Temp: 2-8°C or -20°C Reaction->Storage Excess reagent

Figure 1: Operational workflow for handling 3,4-Dichloro-1H-pyrazolo[3,4-b]pyridine, emphasizing containment and environmental control.

Detailed Methodology
  • Environment Prep: Ensure the fume hood sash is at the working height. Clear the area of incompatible chemicals (oxidizers, strong acids).

  • Static Control: This powder may be static-prone. Use an ionizing fan or anti-static gun (e.g., Zerostat) on the weighing boat and spatula before transfer to prevent dispersal.

  • Weighing:

    • Place a micro-balance inside the hood if possible.

    • If the balance is outside, transfer the closed container to the balance, tare the weighing boat, add the approximate amount, close the container , and then record the weight. Never leave the container open on an open bench.

  • Solubilization:

    • Add solvent (DMSO/DMF) slowly.

    • Caution: The dissolution is generally not exothermic, but if reacting with nucleophiles, heat may be generated.

  • Storage: Store under an inert atmosphere (Nitrogen or Argon) at 2–8°C (short term) or -20°C (long term) to prevent hydrolysis of the chloro-groups.

Emergency Response & Disposal

Spill Cleanup Procedure
  • Evacuate: Clear the immediate area of non-essential personnel.

  • Isolate: Mark the zone.

  • PPE Upgrade: Wear a P100 respirator if dust is visible outside the hood.

  • Containment:

    • Dry Spill: Do not dry sweep. Cover with a damp paper towel (soaked in dilute soap water) to suppress dust, then scoop into a hazardous waste bag.

    • Wet Spill: Absorb with vermiculite or sand. Do not use combustible materials like sawdust.

  • Decontamination: Wipe the surface with 10% sodium carbonate solution (to neutralize potential acidic hydrolysis products) followed by water.

Disposal Decision Tree

DisposalTree Waste Waste Generated Type Identify Type Waste->Type Solid Solid Waste (Contaminated wipes, powder) Type->Solid Liquid Liquid Waste (Mother liquors, reaction mix) Type->Liquid Stream1 Stream A: Solid Hazardous Waste (Incineration) Solid->Stream1 Stream2 Stream B: Halogenated Organic Solvents Liquid->Stream2 Destruction High-Temp Incineration (Required for Halogens) Stream1->Destruction Stream2->Destruction

Figure 2: Waste disposal logic.[4] Segregation into "Halogenated" streams is critical to prevent regulatory violations and environmental damage.

  • Labeling: Clearly label waste containers as "TOXIC - HALOGENATED ORGANIC WASTE" .

  • Prohibition: Never dispose of this compound down the drain. It is toxic to aquatic life with long-lasting effects.

References

  • PubChem . (2025).[5] 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine Compound Summary. National Library of Medicine. Retrieved March 4, 2026, from [Link]

  • Lynch, M. A., et al. (1998). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 76(2). (Cited for general chemical reactivity of the pyrazolopyridine class).

Sources

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